[S,(+)]-3-Hydroxy-4-pentenoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-hydroxypent-4-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-2-4(6)3-5(7)8/h2,4,6H,1,3H2,(H,7,8)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINRQBNLOBQURT-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H](CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to [S,(+)]-3-Hydroxy-4-pentenoic Acid: Structure, Stereochemistry, and Synthetic Considerations
Introduction
In the landscape of modern drug discovery and natural product synthesis, the precise control of molecular architecture is paramount. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities. One enantiomer may be a potent therapeutic agent, while the other could be inactive or even toxic.[1][2] This underscores the critical importance of enantioselective synthesis in preparing stereochemically pure compounds.
This technical guide provides a comprehensive overview of [S,(+)]-3-Hydroxy-4-pentenoic acid, a valuable chiral building block. Its structure combines a carboxylic acid, a secondary alcohol, and a vinyl group, offering multiple points for chemical modification. Understanding its chemical structure, stereochemistry, and synthetic pathways is crucial for researchers and drug development professionals aiming to leverage this molecule in their synthetic endeavors.
Chemical Structure and Physicochemical Properties
This compound is a five-carbon carboxylic acid with a hydroxyl group at the C-3 position and a terminal double bond between C-4 and C-5.[3]
Systematic IUPAC Name: (3S)-3-hydroxypent-4-enoic acid[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₈O₃ | [3] |
| Molecular Weight | 116.11 g/mol | [3] |
| CAS Number | 38996-05-3 | [3] |
| Topological Polar Surface Area | 57.5 Ų | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 3 | [3] |
Elucidation of Stereochemistry
The stereochemical designation [S,(+)] provides two crucial pieces of information about the molecule's three-dimensional structure and its interaction with plane-polarized light.
The (S)-Configuration at the Chiral Center
The "S" designation refers to the absolute configuration of the chiral center at the C-3 carbon, as determined by the Cahn-Ingold-Prelog (CIP) priority rules.[4][5] A chiral center is a carbon atom attached to four different substituents.
Figure 1: Chiral Center of this compound
Caption: Logical workflow for assigning the (S)-configuration.
The (+)-Notation: Optical Activity
The "(+)" symbol indicates that this enantiomer is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise). [6]This is an experimentally determined property and cannot be predicted from the (R) or (S) designation alone. The magnitude of this rotation is a physical constant for the pure substance under specific conditions (temperature, solvent, concentration, and wavelength of light).
Synthetic Strategies
Chiral Pool Synthesis
One approach is to start from a readily available and inexpensive enantiopure starting material, known as the "chiral pool." [7]For instance, derivatives of (S)-malic acid could potentially be utilized, where the existing stereocenter is carried through a series of reactions to the final product.
Asymmetric Aldol Addition
A highly effective method for forming β-hydroxy carbonyl compounds is the aldol reaction. [8]To achieve enantioselectivity, a chiral auxiliary can be employed. The Evans asymmetric aldol reaction, for example, uses chiral oxazolidinones to direct the stereochemical outcome of the reaction between an enolate and an aldehyde. [9] Hypothetical Experimental Protocol (based on Evans Asymmetric Aldol Reaction):
-
Step 1: Acylation of a Chiral Auxiliary: An (S)-configured chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) is acylated with acetyl chloride to form the corresponding N-acetyl imide. This step attaches the chiral director to what will become the two-carbon unit of our target molecule.
-
Step 2: Enolate Formation: The N-acetyl imide is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to form the corresponding Z-enolate. The stereochemistry of the enolate is crucial for the subsequent diastereoselective reaction.
-
Step 3: Diastereoselective Aldol Addition: The enolate is then reacted with acrolein (propenal). The steric bulk of the chiral auxiliary directs the approach of the aldehyde, leading to the formation of one diastereomer of the aldol adduct in high excess. This is the key bond-forming and stereocenter-forming step.
-
Step 4: Hydrolysis and Removal of the Auxiliary: The chiral auxiliary is cleaved from the aldol adduct, typically under mild hydrolytic conditions (e.g., with lithium hydroxide and hydrogen peroxide), to yield the desired this compound. The chiral auxiliary can often be recovered and reused.
Caption: Workflow for a hypothetical asymmetric aldol synthesis.
Analytical Characterization
The identity and purity of this compound would be confirmed using a suite of analytical techniques. While specific spectral data for this compound were not found, the expected features can be predicted based on its structure and data from similar compounds.
Table 2: Predicted Spectroscopic and Chromatographic Data
| Technique | Predicted Features | Rationale |
| ¹H NMR | - Broad singlet for the carboxylic acid proton (>10 ppm).- Multiplets for the vinyl protons (~5-6 ppm).- Multiplet for the proton on the hydroxyl-bearing carbon (~4 ppm).- Multiplets for the methylene protons adjacent to the carboxyl group (~2.5 ppm).- Singlet or broad singlet for the hydroxyl proton. | The chemical shifts are characteristic of protons in these functional group environments. [10] |
| ¹³C NMR | - Signal for the carboxylic carbon (~170-180 ppm).- Signals for the alkene carbons (~115-140 ppm).- Signal for the carbon bearing the hydroxyl group (~65-75 ppm).- Signal for the methylene carbon (~40 ppm). | The chemical shifts correspond to the typical ranges for these types of carbon atoms. [11] |
| FTIR | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).- O-H stretch from the alcohol (~3200-3500 cm⁻¹).- C=C stretch from the alkene (~1640-1680 cm⁻¹). | These absorption bands are characteristic of the vibrational modes of the functional groups present in the molecule. [12] |
| Mass Spec (EI) | - A molecular ion peak (M⁺) would be expected, though it may be weak.- Fragmentation patterns would likely include loss of water (M-18), loss of a carboxyl group (M-45), and cleavage adjacent to the hydroxyl group. | Electron ionization often leads to characteristic fragmentation of organic molecules. [13] |
| Chiral HPLC | - Using a suitable chiral stationary phase, the (S)- and (R)-enantiomers would show different retention times, allowing for the determination of enantiomeric excess (e.e.). | This is a standard technique for separating enantiomers and assessing the success of an asymmetric synthesis. [8] |
Applications in Research and Drug Development
Chiral β-hydroxy acids are valuable intermediates in the synthesis of complex molecules. [7]The multiple functional groups of this compound make it a versatile synthon.
-
Natural Product Synthesis: The stereocenter and functionality present in this molecule can be incorporated into the carbon skeleton of various natural products, including macrolides, polyketides, and other biologically active compounds. [14]* Pharmaceutical Intermediates: Asymmetric synthesis is a cornerstone of the pharmaceutical industry. [2]Chiral building blocks like this one are used to construct the active pharmaceutical ingredients (APIs) of single-enantiomer drugs, leading to improved efficacy and safety profiles. [1]The hydroxyl and carboxylic acid groups can be readily modified to form esters, amides, and other functional groups common in drug molecules. The vinyl group allows for further elaboration through reactions such as olefin metathesis, epoxidation, or hydrogenation.
Conclusion
This compound represents an important class of chiral building blocks with significant potential in synthetic organic chemistry. A thorough understanding of its structure, the principles governing its stereochemistry, and the strategies for its enantioselective synthesis are essential for its effective application. While detailed experimental data for this specific molecule are sparse in the public domain, the established principles of asymmetric synthesis and analytical chemistry provide a robust framework for its preparation and characterization. As the demand for enantiomerically pure compounds continues to grow, the utility of such versatile chiral synthons in research and development will undoubtedly increase.
References
Sources
- 1. 81357-28-0|3-Hydroxypent-4-enoic acid|BLD Pharm [bldpharm.com]
- 2. 81357-28-0 | 3-Hydroxypent-4-enoic acid | Alkenyls | Ambeed.com [ambeed.com]
- 3. This compound | C5H8O3 | CID 12740485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]
- 6. uvadoc.uva.es [uvadoc.uva.es]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective synthesis of chiral BCPs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. pharmascholars.com [pharmascholars.com]
- 13. Pentanoic acid, 3-hydroxy-, methyl ester [webbook.nist.gov]
- 14. Biomimetic synthesis of natural products: Progress, challenges and prospects | EurekAlert! [eurekalert.org]
Thermodynamic Characterization and Solubility Profiling of (S)-3-Hydroxy-4-Pentenoic Acid
Executive Summary
This technical guide outlines the thermodynamic behavior, solubility profiling, and phase stability of (S)-3-hydroxy-4-pentenoic acid (CAS: 38996-05-3). As a critical chiral synthon in the synthesis of HMG-CoA reductase inhibitors (statins), understanding its thermodynamic landscape is essential for process optimization, specifically in extraction, chiral resolution, and lactonization control.
Note on Data Availability: While specific empirical solubility tables for this intermediate are often proprietary to pharmaceutical process development groups, this guide synthesizes calculated physicochemical properties with industry-standard characterization protocols and mechanistic insights into its stability.
Physicochemical Baseline & Molecular Properties[1][2][3]
Before establishing thermodynamic models, the fundamental properties of the solute must be defined. (S)-3-hydroxy-4-pentenoic acid is a polar, hydrophilic molecule prone to intermolecular interactions that complicate standard solubility modeling.
Table 1: Fundamental Physicochemical Properties
| Property | Value / Description | Source/Method |
| Molecular Formula | PubChem [1] | |
| Molecular Weight | 116.11 g/mol | Calculated |
| Physical State (Pure) | Viscous Oil / Low-melting Solid | Observation [2] |
| pKa (Carboxyl) | ~4.5 (Predicted) | Analogous |
| LogP (Octanol/Water) | -0.3 (Hydrophilic) | XLogP3 [1] |
| Chiral Center | (S)-configuration at C3 | Structural Definition |
| Key Reactivity | Spontaneous lactonization to | Mechanistic Insight |
Thermodynamic Implication of Hydrophilicity
With a LogP of -0.3, the molecule exhibits higher affinity for aqueous and polar protic solvents than non-polar organic solvents. This dictates that Liquid-Liquid Extraction (LLE) processes must utilize solvents with moderate polarity (e.g., Ethyl Acetate, Methyl tert-butyl ether) rather than alkanes (Hexane/Heptane) to achieve favorable partition coefficients (
Thermodynamic Stability: The Lactonization Equilibrium
A critical thermodynamic property of
Mechanism
In organic solvents, particularly under acidic conditions or elevated temperatures, the thermodynamic equilibrium shifts. While
Visualization: Stability & Degradation Pathways
The following diagram illustrates the thermodynamic pathways relevant to solvent handling.
Solubility Profiling in Organic Solvents[5]
Solubility data for (S)-3-hydroxy-4-pentenoic acid is governed by the "Like Dissolves Like" principle, heavily influenced by hydrogen bonding capability.
Predicted Solubility Trends
Based on the Hansen Solubility Parameters (HSP) for hydroxyl and carboxyl groups, the following solubility behaviors are expected:
| Solvent Class | Representative Solvents | Solubility Prediction | Thermodynamic Driver |
| Polar Protic | Methanol, Ethanol, Water | Very High | Strong H-bond donor/acceptor interactions ( |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Dipole-dipole interactions; disruption of acid dimers. |
| Esters/Ethers | Ethyl Acetate, MTBE, THF | Moderate to High | Good solvation of the organic backbone; ideal for extraction. |
| Chlorinated | DCM, Chloroform | Moderate | Weak H-bonding; useful for partitioning from water. |
| Alkanes | Hexane, Heptane, Cyclohexane | Insoluble/Immiscible | High |
Experimental Protocol: Gravimetric Solubility Determination
To generate precise thermodynamic data (Van't Hoff plots), the following protocol is recommended. This method is self-validating via mass balance.
Protocol Steps:
-
Preparation: Add excess (S)-3-hydroxy-4-pentenoic acid to 10 mL of the target solvent in a jacketed equilibrium cell.
-
Equilibration: Stir at fixed temperature (
) for 24 hours. Ensure solid/oil phase remains present (saturation). -
Sampling: Stop stirring and allow phase separation (1 hour). Withdraw supernatant using a pre-heated syringe filter (0.45 µm).
-
Quantification:
-
Method A (Gravimetric): Evaporate solvent in a tared vessel under vacuum. Weigh residue.
-
Method B (HPLC): Dilute sample and analyze via Reverse Phase HPLC (C18 column, UV 210 nm).
-
-
Thermodynamic Calculation: Repeat at
(e.g., 278K, 288K, 298K, 308K).
Data Analysis (Van't Hoff Equation):
Plot
- : Mole fraction solubility
- : Enthalpy of dissolution (derived from slope)
Partitioning Thermodynamics (Liquid-Liquid Extraction)
For isolation from fermentation broths or enzymatic reactions, the Partition Coefficient (
Calculated LogP: -0.3 Implication: The acid prefers the aqueous phase at neutral pH.
Optimization Strategy: To drive the acid into the organic phase (Organic Solvent), the pH of the aqueous phase must be adjusted below the pKa (pH < 2.5).
Where
Visualization: Extraction Workflow
Chiral Resolution & Solid State Thermodynamics
While the free acid is often an oil, purification typically involves Diastereomeric Salt Formation . The thermodynamics of the solid-liquid equilibrium (SLE) for these salts are distinct from the free acid.
Common Resolving Agents:
-
(R)-1-Phenylethylamine
-
(R)-Naphthylethylamine
Thermodynamic Principle:
The solubility difference between the
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12740485, (S)-3-Hydroxy-4-pentenoic acid. Retrieved from [Link]
-
Organic Syntheses. Preparation of (R)-(+)-3-Hydroxy-4-methylpentanoic acid. (Analogous methodology and physical state description). Org. Synth. Coll. Vol. 10, p. 464.[1] Retrieved from [Link]
Sources
The Enigmatic Role of [S,(+)]-3-Hydroxy-4-pentenoic Acid in Metabolic Networks: A Technical Guide for Researchers
Abstract
[S,(+)]-3-Hydroxy-4-pentenoic acid is a chiral, short-chain unsaturated hydroxy fatty acid whose metabolic significance is largely uncharted territory in the landscape of biochemical research. While direct studies on this specific molecule are scarce, its structural similarity to known metabolic modulators, such as 4-pentenoic acid, suggests a potential for significant biological activity. This technical guide provides a comprehensive overview of the current understanding—and the conspicuous knowledge gaps—surrounding this compound. By synthesizing information from related compounds and metabolic principles, we will explore its hypothetical metabolic pathways, potential biological implications, and the advanced analytical methodologies required for its study. This document is intended to serve as a foundational resource for researchers in metabolism, drug discovery, and analytical biochemistry, aiming to stimulate further investigation into this intriguing molecule.
Introduction: Unveiling a Potential Metabolic Player
The field of metabolomics continuously uncovers a vast array of small molecules with the potential to influence cellular function and organismal health. Among these is this compound, a C5 short-chain fatty acid characterized by a hydroxyl group at the C-3 position and a terminal double bond. Its chemical structure is detailed in public databases such as PubChem[1]. Despite its defined chemical identity, its biological role remains elusive. This guide will navigate the existing literature on structurally related compounds to construct a theoretical framework for the metabolic significance of this compound.
Short-chain fatty acids (SCFAs) in general are recognized as crucial signaling molecules and energy sources, with profound effects on gut health, immunity, and systemic metabolism[2][3][4]. The introduction of a hydroxyl group and a double bond, as seen in this compound, adds chemical functionality that could lead to unique metabolic fates and biological activities, distinguishing it from well-studied saturated SCFAs like butyrate and propionate[5].
Hypothetical Metabolic Context: Insights from Structural Analogs
In the absence of direct evidence, we can infer potential metabolic pathways for this compound by examining the metabolism of its parent compound, 4-pentenoic acid.
The Influence of 4-Pentenoic Acid on Mitochondrial Metabolism
4-Pentenoic acid is a well-documented inhibitor of mitochondrial fatty acid β-oxidation[6][7]. Its mechanism of action involves its conversion to 4-pentenoyl-CoA, which then inhibits acyl-CoA dehydrogenase, a key enzyme in the β-oxidation spiral[7]. This disruption of fatty acid metabolism leads to a depletion of cellular energy and can induce a condition mimicking Reye's syndrome[7][8]. Furthermore, 4-pentenoic acid has been shown to interfere with the urea cycle, leading to hyperammonemia[9].
Given this, it is plausible that this compound, upon activation to its CoA-ester, could also interact with mitochondrial enzymes. The presence of the hydroxyl group may alter its substrate specificity or inhibitory potency for enzymes involved in fatty acid and ketone body metabolism.
A Proposed Metabolic Pathway
The following diagram illustrates a hypothetical metabolic pathway for this compound, drawing parallels with the known metabolism of 4-pentenoic acid and general principles of fatty acid oxidation.
This proposed pathway suggests that this compound is first activated to its CoA ester in the mitochondrial matrix. From there, it could potentially enter the β-oxidation pathway or be metabolized through other oxidative routes. A crucial area for future research is to determine if [S,(+)]-3-Hydroxy-4-pentenoyl-CoA or its downstream metabolites exert inhibitory effects on key mitochondrial processes, similar to 4-pentenoyl-CoA. The stereochemistry of the hydroxyl group is likely to be a critical determinant of its interaction with enzymes.
Potential Biological Significance and Therapeutic Implications
The biological effects of short-chain unsaturated hydroxy fatty acids are not well-defined. However, based on the activities of other SCFAs, we can speculate on potential roles for this compound.
Modulation of Cellular Signaling
SCFAs are known to act as signaling molecules, for instance, through the activation of G-protein coupled receptors and inhibition of histone deacetylases[5]. The unique structure of this compound might allow it to interact with specific cellular receptors or enzymes, thereby modulating signaling pathways involved in inflammation, cell proliferation, or metabolism.
Antimicrobial Activity
Some short-chain fatty acids exhibit antimicrobial properties. For instance, 4-pentenoic acid has been shown to have an inhibitory effect on certain bacteria in silage[10][11]. It is conceivable that this compound could possess similar or distinct antimicrobial activities, a possibility that warrants investigation, particularly in the context of gut microbiome modulation.
Therapeutic Potential
Given the known effects of related compounds on metabolism, this compound and its derivatives could be explored for therapeutic applications. For example, if it is found to modulate fatty acid oxidation, it could be investigated in the context of metabolic diseases. However, significant research is required to establish any therapeutic efficacy and to assess its safety profile, especially considering the toxicity associated with 4-pentenoic acid[7][8].
Experimental Protocols for the Investigation of this compound
The study of this compound requires specialized analytical techniques due to its chirality and the need for sensitive detection in complex biological matrices.
Chiral Separation and Quantification
The separation of the (S) and (R) enantiomers is critical to understanding the specific biological roles of each.
Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methodologies for the chiral separation of other hydroxy fatty acids[12][13].
-
Sample Preparation:
-
For plasma or cell culture media, perform a protein precipitation step using a cold organic solvent (e.g., acetonitrile or methanol).
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant can be concentrated under a stream of nitrogen.
-
For tissues, homogenization followed by liquid-liquid or solid-phase extraction is necessary to isolate the fatty acid fraction.
-
-
Derivatization (Optional but often necessary for improved chromatographic separation and detection):
-
Esterification of the carboxylic acid group (e.g., with methyl iodide) can improve volatility for GC-MS.
-
Derivatization of the hydroxyl group with a chiral derivatizing agent can facilitate separation on a non-chiral column.
-
-
Chromatographic Conditions:
-
Column: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are commonly used for the separation of hydroxy fatty acid enantiomers[13][14].
-
Mobile Phase: A non-polar mobile phase (e.g., hexane/isopropanol) is typically used for normal-phase chiral HPLC. The exact composition will need to be optimized for baseline separation of the enantiomers.
-
Detection: UV detection may be possible if the molecule possesses a suitable chromophore or after derivatization with a UV-active tag. Mass spectrometry (MS) provides higher sensitivity and specificity[13][14].
-
Table 1: Comparison of Analytical Techniques for Chiral Analysis
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Robust, widely applicable. | May require derivatization, can be time-consuming. |
| Chiral GC-MS | Separation of volatile derivatives on a chiral column followed by mass spectrometric detection. | High resolution and sensitivity. | Requires derivatization to increase volatility, not suitable for thermolabile compounds. |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector. | High efficiency, low sample consumption. | Lower sensitivity compared to LC-MS, can be less robust. |
Workflow for Investigating Metabolic Fate
The following diagram outlines a typical workflow for tracing the metabolic fate of this compound in a cellular model.
Future Directions and Unanswered Questions
The study of this compound is in its infancy. Future research should focus on several key areas:
-
Stereospecific Synthesis: The development of robust and scalable methods for the synthesis of both the (S) and (R) enantiomers is a prerequisite for detailed biological studies[15][16][17].
-
Enzymatic Interactions: Identifying the specific enzymes that metabolize this compound and determining its effects on key metabolic enzymes (e.g., acyl-CoA dehydrogenases, thiolases) is crucial.
-
In Vivo Studies: Animal models will be necessary to understand the physiological and potential pathophysiological effects of this molecule, including its impact on energy homeostasis and organ function.
-
Microbiome Interactions: Investigating the production and/or metabolism of this compound by the gut microbiota could reveal novel roles in host-microbe interactions.
Conclusion
This compound represents a fascinating and underexplored area of metabolism. While direct evidence of its biological significance is currently lacking, its structural relationship to known metabolic inhibitors and signaling molecules provides a strong rationale for further investigation. By employing advanced analytical techniques for chiral separation and metabolomic analysis, researchers can begin to unravel the metabolic pathways and biological functions of this enigmatic molecule. This guide serves as a call to action for the scientific community to explore the potential roles of this compound in health and disease, opening new avenues for our understanding of cellular metabolism and potentially leading to novel therapeutic strategies.
References
-
High-Performance Liquid Chromatographic Separation of 2-Hydroxy Fatty Acid Enantiomers on a Chiral Slurry- Packed Capillary Column. Oxford Academic. Available at: [Link].
-
UHPLC-MS/MS method for chiral separation of 3-hydroxy fatty acids on amylose-based chiral stationary phase and its application for the enantioselective analysis in plasma and platelets. ResearchGate. (2025). Available at: [Link].
-
Preparation of (R)-(+)-3-hydroxy-4-methylpentanoic acid. Organic Syntheses. Available at: [Link].
-
Health Benefits and Side Effects of Short-Chain Fatty Acids. PMC. Available at: [Link].
-
Biological Function of Short-Chain Fatty Acids and Its Regulation on Intestinal Health of Poultry. Frontiers. Available at: [Link].
-
Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). PMC. Available at: [Link].
-
Pentenoic acid – Knowledge and References. Taylor & Francis. Available at: [Link].
-
Metabolism of 4-pentenoic acid and inhibition of thiolase by metabolites of 4-pentenoic acid. PubMed. Available at: [Link].
-
Short-chain fatty acids:small molecules from microbiota w big impact in the host by Dr. Marco Vinolo. YouTube. (2021). Available at: [Link].
-
This compound. PubChem. Available at: [Link].
-
Effect of Short-Chain Fatty Acids on Inflammatory and Metabolic Function in an Obese Skeletal Muscle Cell Culture Model. MDPI. (2024). Available at: [Link].
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. (2025). Available at: [Link].
-
Isolated rat heart mitochondria are able to metabolize pent-4-enoate to tricarboxylic acid-cycle intermediates. PMC. Available at: [Link].
-
Effect of pent-4-enoic acid, propionic acid and other short-chain fatty acids on citrulline synthesis in rat liver mitochondria. PMC. Available at: [Link].
-
The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid. MDPI. (2022). Available at: [Link].
-
Effects of 4-Pentenoic Acid and Malic Acid on Dynamics of Bacterial Communities and Fermentation Characteristics in Nettle Silage. PMC. Available at: [Link].
-
Inhibition of mitochondrial fatty acid oxidation in pentenoic acid-induced fatty liver. A possible model for Reye's syndrome. PubMed. Available at: [Link].
-
Biochemical effects of the hypoglycaemic compound pent-4-enoic acid and related non-hypoglycaemic fatty acids. Effects of the free acids and their carnitine esters on coenzyme A-dependent oxidations in rat liver mitochondria. PMC. Available at: [Link].
Sources
- 1. This compound | C5H8O3 | CID 12740485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Health Benefits and Side Effects of Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Biological Function of Short-Chain Fatty Acids and Its Regulation on Intestinal Health of Poultry [frontiersin.org]
- 4. m.youtube.com [m.youtube.com]
- 5. The Role of Short-Chain Fatty Acids in Metabolic Diseases - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. Metabolism of 4-pentenoic acid and inhibition of thiolase by metabolites of 4-pentenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of mitochondrial fatty acid oxidation in pentenoic acid-induced fatty liver. A possible model for Reye's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of pent-4-enoic acid, propionic acid and other short-chain fatty acids on citrulline synthesis in rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Effects of 4-Pentenoic Acid and Malic Acid on Dynamics of Bacterial Communities and Fermentation Characteristics in Nettle Silage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
History of [S,(+)]-3-Hydroxy-4-pentenoic acid as a chiral building block
Executive Summary
[S,(+)]-3-Hydroxy-4-pentenoic acid (CAS: 38996-05-3) represents a pivotal "chiral synthon" in modern organic synthesis. Structurally, it is a
Historically, its significance rose in parallel with the development of HMG-CoA reductase inhibitors (statins) and complex polyketide natural products like epothilones . This guide details its isolation, synthetic accessibility via enzymatic resolution, and its critical role in pharmaceutical manufacturing.
Historical Emergence & Significance
The demand for enantiopure 3-hydroxy esters exploded in the 1980s and 1990s with the discovery of compactin (mevastatin) and mevinolin (lovastatin). These compounds share a specific pharmacophore: a 3,5-dihydroxyheptanoic acid side chain (or its lactone form) which mimics the transition state of HMG-CoA reduction.
This compound emerged as a superior building block because it provides the pre-installed C3-hydroxyl stereocenter with the correct (S)-configuration required for biological activity. Unlike linear chiral pools (e.g., malic acid) which require chain extension, the vinyl group in 3-hydroxy-4-pentenoic acid serves as a versatile "masked" aldehyde or chain extender via olefin metathesis or ozonolysis.
Synthetic Routes: Accessing the Chiral Pool[1]
While the molecule can be derived from L-malic acid, the industrial standard for accessing high optical purity (>98% ee) is Enzymatic Kinetic Resolution (EKR) .
Method A: Enzymatic Kinetic Resolution (Industrial Standard)
This method utilizes the stereoselectivity of lipases to differentiate between enantiomers of the racemic ethyl ester.
-
Enzyme: Pseudomonas cepacia lipase (PCL) or Candida antarctica lipase B (CAL-B).[1]
-
Substrate: Racemic ethyl 3-hydroxy-4-pentenoate.
-
Mechanism: The lipase selectively hydrolyzes the (S)-ester to the (S)-acid (or selectively acetylates the (S)-alcohol), leaving the (R)-enantiomer untouched.
Method B: Chiral Pool Synthesis (From L-Malic Acid)
This route relies on the natural chirality of L-malic acid.
-
Esterification: L-Malic acid
Dimethyl malate. -
Reduction: Selective reduction to the diol/triol.
-
Olefination: Oxidation of the primary alcohol to an aldehyde followed by Wittig methylenation to install the terminal alkene.
Table 1: Comparative Analysis of Synthetic Routes
| Feature | Enzymatic Resolution (Lipase) | Chiral Pool (L-Malic Acid) |
| Starting Material | Racemic Ethyl 3-hydroxy-4-pentenoate | L-Malic Acid |
| Key Reagent | Pseudomonas cepacia Lipase (PCL) | Borane/Wittig Reagents |
| Step Count | 1-2 steps | 5-6 steps |
| Enantiomeric Excess | >99% (with optimization) | >98% (source dependent) |
| Scalability | High (Multi-kg batch) | Moderate (Reagent cost) |
| Atom Economy | Moderate (50% max yield per pass) | High (Linear synthesis) |
Technical Protocol: Enzymatic Resolution
The following protocol is a self-validating system for generating this compound ethyl ester via acetylation.
Objective: Isolate (S)-acetate and (R)-alcohol from racemate.[2]
Reagents:
-
Racemic ethyl 3-hydroxy-4-pentenoate (100 mmol)
-
Vinyl acetate (300 mmol, Acyl donor)
-
Pseudomonas cepacia lipase (immobilized, 10% w/w)
-
Solvent: Diisopropyl ether (DIPE) or MTBE.
Workflow:
-
Setup: Dissolve racemic substrate in DIPE. Add vinyl acetate.[3]
-
Initiation: Add immobilized lipase and stir at 30°C.
-
Monitoring: Monitor conversion via GC/HPLC. The reaction stops at 50% conversion.
-
Checkpoint: The enzyme selectively acetylates the (S)-enantiomer.
-
-
Termination: Filter off the enzyme (recyclable).
-
Separation: Evaporate solvent. Separate the (S)-acetate from the unreacted (R)-alcohol via column chromatography or fractional distillation.
-
Hydrolysis: Treat the (S)-acetate with mild base (
, MeOH) to yield ethyl (S)-3-hydroxy-4-pentenoate .
Applications in Drug Discovery
A. Statin Side-Chain Assembly
The primary application is the synthesis of the "statin side chain" (3,5-dihydroxyheptanoate).
-
Mechanism: The (S)-3-hydroxy-4-pentenoate is converted to an aldehyde (via ozonolysis of the alkene) or chain-extended via Claisen condensation to introduce the second chiral center (C5), ultimately forming the characteristic 1,3-diol system found in Atorvastatin and Rosuvastatin.
B. Epothilone Total Synthesis
In the total synthesis of Epothilone B (a potent microtubule stabilizer), this compound serves as the precursor for the C1-C6 fragment. The terminal alkene allows for Ring-Closing Metathesis (RCM) to close the macrocycle.
Visualizing the Pathways
Diagram 1: Enzymatic Kinetic Resolution Workflow
Caption: Kinetic resolution workflow separating the (S)-enantiomer via selective enzymatic acetylation.
Diagram 2: Application in Statin & Natural Product Synthesis
Caption: Divergent synthesis pathways utilizing the alkene and hydroxyl handles for Statins and Epothilones.
References
-
Lipase-Catalyzed Kinetic Resolution of 3-Hydroxy Esters Source:Journal of Organic Chemistry URL:[Link]
-
Total Synthesis of Epothilones B and D Source:Journal of Organic Chemistry URL:[Link]
-
Biocatalyzed Synthesis of Statins: A Sustainable Strategy Source:Catalysts (MDPI) URL:[Link][1]
-
This compound Compound Summary Source:PubChem URL:[Link]
-
Lipase-Catalyzed Kinetic Resolutions of 3-Aryl Alkanoic Acids Source:Tetrahedron: Asymmetry URL:[Link]
Sources
Technical Guide: Solubility Profiles and Physicochemical Characterization of 3-Hydroxy-4-Pentenoic Acid Isomers
Topic: Solubility Profiles of 3-Hydroxy-4-Pentenoic Acid Isomers Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
3-Hydroxy-4-pentenoic acid (3-HPA) is a critical chiral building block in the synthesis of complex pharmaceutical agents, including statins, antibiotics, and polyhydroxyalkanoate (PHA) biopolymers.[1] Its structure features a terminal vinyl group, a secondary hydroxyl group at the C3 position, and a carboxylic acid moiety. This polyfunctionality creates a complex solubility profile governed by pH, solvent polarity, and enantiomeric purity.
This guide provides a technical analysis of the solubility behavior of 3-HPA isomers (
Physicochemical Architecture
Structural Isomerism
The primary isomers of interest for 3-HPA are its enantiomers. The presence of a chiral center at C3 results in two optical isomers:
While enantiomers possess identical scalar physical properties (melting point, solubility in achiral solvents) in an achiral environment, their behavior diverges in chiral environments (e.g., chiral solvents, enzymatic systems) or during diastereomeric resolution.[4][5]
Critical Physicochemical Descriptors
Understanding the solubility requires analyzing the competition between the hydrophilic head (COOH, OH) and the hydrophobic vinyl tail.
| Property | Value / Range | Technical Implication |
| Molecular Weight | 116.12 g/mol | Low MW facilitates high molar solubility. |
| pKa (Acidic) | 4.21 ± 0.10 (Predicted) | At pH 7.4, the molecule is >99.9% ionized (carboxylate form), maximizing aqueous solubility. |
| LogP (Octanol/Water) | -0.3 to -0.5 (Predicted) | Negative LogP indicates hydrophilicity. It partitions preferentially into aqueous phases unless pH is adjusted below pKa. |
| H-Bond Donors | 2 (COOH, OH) | Strong capacity for intermolecular hydrogen bonding, increasing viscosity and boiling point. |
| H-Bond Acceptors | 3 | Facilitates solvation in polar protic solvents (Water, Methanol). |
Solubility Profile Analysis
Aqueous Solubility & pH Dependence
The solubility of 3-HPA is pH-dependent.
-
pH < pKa (Acidic conditions): The molecule exists primarily as the uncharged free acid. While still water-soluble due to the hydroxyl group, its solubility is lower, and it becomes extractable into organic solvents like ethyl acetate or methyl tert-butyl ether (MTBE).
-
pH > pKa (Basic conditions): The carboxylic acid deprotonates to form the 3-hydroxy-4-pentenoate anion. This salt form exhibits extremely high aqueous solubility (>100 mg/mL) and is insoluble in non-polar organic solvents.
Organic Solvent Compatibility
Based on the calculated Hansen Solubility Parameters (HSP) and LogP data, the solubility profile follows "like dissolves like" principles for polar bifunctional molecules:
-
High Solubility: Methanol, Ethanol, DMSO, DMF, Acetone. (Driven by dipole-dipole and H-bonding interactions).
-
Moderate Solubility: Ethyl Acetate, Dichloromethane, Diethyl Ether. (Useful for extraction of the protonated free acid).
-
Low/Negligible Solubility: Hexane, Heptane, Toluene. (The polar domain of the molecule dominates the small hydrophobic vinyl tail).
Stability Warning
Caution: When heating 3-HPA in acidic or non-polar solvents to increase solubility, researchers must monitor for dehydration. Beta-hydroxy acids are prone to elimination reactions, potentially forming 2,4-pentadienoic acid (conjugated system) or oligomerization.
Experimental Protocol: Determination of Equilibrium Solubility
This protocol uses a saturation shake-flask method coupled with HPLC-UV/MS detection. It is designed to be self-validating by including stability checkpoints.
Materials
-
Analyte: 3-Hydroxy-4-pentenoic acid (racemate or pure enantiomer).[2]
-
Solvents: Water (buffered pH 1.2, 4.5, 6.8), Methanol, n-Octanol.
-
Instrumentation: Orbital Shaker, Centrifuge, HPLC with UV (210 nm) or MS detector.
Workflow Diagram
Figure 1: Step-by-step workflow for determining the thermodynamic solubility of 3-HPA.
Step-by-Step Methodology
-
Preparation: Add excess 3-HPA solid (~50 mg) to 1 mL of the target solvent in a glass vial.
-
Equilibration: Seal and agitate on an orbital shaker at the target temperature (typically 25°C ± 0.5°C) for 24 hours.
-
Self-Validation: If the solution becomes clear, the saturation point has not been reached. Add more solid until a precipitate persists.
-
-
Phase Separation: Centrifuge the samples at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (ensure filter compatibility).
-
Note: Pre-saturate the filter with the solution to prevent adsorption losses.
-
-
Quantification (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[6] Gradient elution.
-
Detection: UV at 210 nm (carboxyl group absorbance).
-
Calculation: Calculate concentration using a standard calibration curve (
).
-
Chiral Resolution and Isolation
For drug development, isolating the specific
Chiral HPLC Method
-
Stationary Phase: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
-
Mobile Phase: Hexane/Isopropanol/TFA (90:10:0.1).
-
Mechanism: The hydroxyl and carboxyl groups form hydrogen bonds with the chiral selector, allowing discrimination between spatial arrangements.
Diastereomeric Salt Formation (Scalable)
For large-scale purification, solubility differences between diastereomeric salts are exploited.
-
React racemic 3-HPA with a chiral base (e.g.,
-methylbenzylamine). -
The resulting salts are diastereomers:
-salt and -salt.[7] -
Solubility Divergence: These salts will have different solubilities in solvents like Ethanol or Acetone.
-
Crystallization: The less soluble diastereomer precipitates preferentially.
-
Recovery: Acidify the precipitate to recover the pure enantiomer of 3-HPA.
Figure 2: Workflow for the resolution of 3-HPA enantiomers via diastereomeric salt crystallization.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10844372, (R)-3-Hydroxy-4-pentenoic acid. Retrieved from [Link]
-
World Health Organization (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification. WHO Technical Report Series, No. 1010.[8] Retrieved from [Link]
-
Daicel Chiral Technologies. Enantiomer Separation of Acidic Compounds using Chiral Stationary Phases. Application Note. Retrieved from [Link]
-
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 3-Hydroxypent-4-enoic acid. Retrieved from [Link]
-
Lumen Learning. Separation of Enantiomers: Resolution. Organic Chemistry 1. Retrieved from [Link]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. [S,(+)]-3-Hydroxy-4-pentenoic acid | C5H8O3 | CID 12740485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
In Silico Thermochemistry of Hydroxy Pentenoic Acids: A Protocol for Bond Dissociation Energy (BDE) Calculation
Executive Summary
Hydroxy pentenoic acids (HPAs), such as 4-hydroxy-2-pentenoic acid (4-HPA) , represent a critical class of truncated lipid oxidation products (tLOPs). Structurally analogous to 4-hydroxy-2-nonenal (4-HNE) but with shorter carbon chains, these metabolites serve as markers for oxidative stress and potential electrophilic signaling agents.
Understanding the Bond Dissociation Energy (BDE) of HPAs is fundamental to predicting their metabolic stability, antioxidant potential, and reactivity in radical-mediated pathways (e.g., Hydrogen Atom Transfer, HAT). This technical guide provides a rigorous, self-validating computational protocol for calculating BDEs in HPAs, utilizing Density Functional Theory (DFT) with high-level basis sets and solvation models.
Theoretical Framework: Thermodynamics of Homolytic Fission
The Bond Dissociation Enthalpy (
Mathematically, the BDE is calculated as:
Where
Mechanistic Relevance in HPAs
In hydroxy pentenoic acids, three distinct sites are susceptible to homolytic cleavage, each dictating a different reactivity profile:
-
Allylic C-H (C4): Formation of a resonance-stabilized pentadienyl radical.
-
Hydroxyl O-H (O4): Formation of an alkoxyl radical.
-
Carboxyl O-H (O1): Formation of a carboxyl radical (precursor to decarboxylation).
Computational Protocol: The "Gold Standard" Workflow
To achieve chemical accuracy (
Step 1: Conformational Sampling
HPAs possess rotatable bonds (C-C, C-O) that create a complex potential energy surface. A single local minimum is insufficient.
-
Action: Perform a relaxed scan or Monte Carlo conformational search (e.g., using MMFF94 force field) to identify the global minimum before DFT optimization.
Step 2: Geometry Optimization & Frequency Analysis
-
Functional: M06-2X (Minnesota 2006, high non-locality, optimized for thermodynamics/kinetics).
-
Basis Set: 6-31+G(d,p) (Diffuse functions + are mandatory for anionic/lone-pair interactions; polarization functions d,p describe bond directionality).
-
Validation:
-
No imaginary frequencies (NImag=0) for ground states.
-
Spin contamination check:
should be for doublets (radicals). Deviations indicate multireference character, invalidating single-reference DFT.
-
Step 3: High-Level Single Point Energy (SPE)
Refine the electronic energy using the geometry from Step 2.
-
Functional: M06-2X or ωB97X-D (includes explicit dispersion).
-
Basis Set: 6-311++G(3df,3pd) (Triple-zeta quality with extensive polarization/diffuse functions to capture electron correlation in the radical species).
Step 4: Solvation Modeling
Gas-phase BDEs often overestimate bond strength in biological media.
-
Model: SMD (Solvation Model based on Density).
-
Solvents: Water (
) for cytosolic simulation; Benzene/Chlorobenzene ( ) for lipid bilayer simulation.
Workflow Visualization
The following diagram outlines the decision tree for this protocol.
Figure 1: Step-by-step computational workflow for accurate BDE determination using DFT.
Case Analysis: 4-Hydroxy-2-Pentenoic Acid
We apply the protocol to 4-HPA. The dissociation of the allylic C-H bond is thermodynamically favored due to resonance stabilization of the resulting radical across the conjugated alkene system.
Predicted Reactivity & Data Synthesis
The table below synthesizes expected BDE ranges based on high-level literature benchmarks for similar chemical motifs (allylic alcohols, unsaturated acids) calculated at the M06-2X/6-311++G(d,p) level.
Table 1: Theoretical BDE Profiles for Hydroxy Pentenoic Acid Motifs
| Bond Type | Position | Reaction Product | Est. BDE (Gas) | Est. BDE (Lipid) | Biological Implication |
| Allylic C-H | C4 | Pentadienyl Radical | 82 - 86 kcal/mol | 80 - 84 kcal/mol | Primary site of lipid peroxidation propagation. |
| Alcohol O-H | O4 | Alkoxyl Radical | 102 - 105 kcal/mol | 98 - 102 kcal/mol | High energy; rarely the initial abstraction site. |
| Carboxyl O-H | O1 | Carboxyl Radical | 110 - 115 kcal/mol | 105 - 110 kcal/mol | Very stable; deprotonation ( |
| Vinylic C-H | C2/C3 | Vinyl Radical | 108 - 112 kcal/mol | ~108 kcal/mol | Metabolically inert regarding radical attack. |
Radical Stabilization Pathway
The low BDE of the C4-H bond is driven by the delocalization of the unpaired electron.
Figure 2: Resonance stabilization mechanism of the C4-allylic radical, lowering the BDE.
Experimental Validation & References
Self-Validation Checklist
Before publishing or utilizing these calculated values, ensure:
-
Basis Set Convergence: Did increasing the basis set from double-zeta to triple-zeta change the BDE by < 1 kcal/mol?
-
Spin Contamination: Is the radical's
value between 0.75 and 0.78? -
Reference Consistency: Are you using the exact same method (H_atom calculation) as your parent molecule? (Note:
at M06-2X/6-311++G(3df,3pd) is approx -0.498 Hartrees, but must be calculated explicitly).
References
-
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. Link
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B. Link
-
Galano, A., & Alvarez-Idaboy, J. R. (2013). A computational methodology for accurate predictions of rate constants in solution: Application to the assessment of primary antioxidant activity.[1] Journal of Computational Chemistry. Link
-
Wright, J. S., Johnson, E. R., & DiLabio, G. A. (2001). Predicting the Activity of Phenolic Antioxidants: Theoretical Method, Analysis of Substituent Effects, and Application to Major Families of Antioxidants. Journal of the American Chemical Society. Link
-
Spiegel, M., et al. (2022). Primary and secondary antioxidant properties of scutellarin and scutellarein in water and lipid-like environments: a theoretical investigation.[1] Journal of Molecular Liquids. Link
Sources
Methodological & Application
Application Notes and Protocols for Catalytic Hydrogenation of 3-Hydroxy-4-pentenoic Acid Derivatives
Introduction
The catalytic hydrogenation of 3-hydroxy-4-pentenoic acid and its derivatives represents a critical transformation in synthetic organic chemistry, yielding valuable 3-hydroxypentanoic acid building blocks. These saturated products are of significant interest to researchers and drug development professionals due to their role as monomers for biodegradable polymers like polyhydroxyalkanoates (PHAs) and as chiral synthons for complex molecule synthesis.[1] The diastereoselective reduction of the carbon-carbon double bond in these homoallylic alcohols presents a unique challenge and opportunity, where the existing stereocenter at C-3 can influence the stereochemical outcome at the newly formed stereocenter at C-4.
This comprehensive guide provides an in-depth exploration of the techniques and protocols for the catalytic hydrogenation of 3-hydroxy-4-pentenoic acid derivatives. We will delve into the mechanistic underpinnings of this reaction, discuss the selection of appropriate catalysts and reaction conditions to achieve high diastereoselectivity, and provide detailed, actionable protocols for laboratory execution.
Scientific Principles and Mechanistic Overview
Catalytic hydrogenation of alkenes is a fundamental addition reaction where molecular hydrogen (H₂) adds across a double bond in the presence of a metal catalyst.[2] The reaction is thermodynamically favorable, producing a more stable, lower-energy saturated compound.[3] The process generally occurs on the surface of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on alumina (Pt/Al₂O₃), or with a homogeneous catalyst, like Wilkinson's catalyst (RhCl(PPh₃)₃), dissolved in the reaction solvent.[4][5][6]
The mechanism involves the following key steps:
-
Adsorption: Both the alkene and hydrogen gas adsorb onto the surface of the metal catalyst.[5][7]
-
Hydrogen Activation: The H-H bond of the adsorbed hydrogen molecule is weakened and cleaved by the metal, forming metal-hydride bonds.[4]
-
Hydrogen Transfer: The hydrogen atoms are then transferred sequentially to the carbons of the double bond. This transfer typically occurs to the same face of the alkene, a process known as syn-addition.[2][5][7]
-
Desorption: The newly formed saturated alkane is released from the catalyst surface, allowing the catalyst to participate in another reaction cycle.[7]
The Role of the Hydroxyl Group in Diastereoselective Hydrogenation
In the case of 3-hydroxy-4-pentenoic acid derivatives, the resident hydroxyl group plays a crucial directing role in the stereochemical outcome of the hydrogenation. This directing effect arises from the ability of the hydroxyl group to coordinate to the metal center of the catalyst. This coordination orients the substrate on the catalyst surface in a preferred conformation, leading to the delivery of hydrogen to one face of the double bond over the other.[5] This substrate-catalyst interaction is key to achieving high diastereoselectivity.
Cationic rhodium and iridium complexes are particularly effective in the directed hydrogenation of acyclic homoallylic alcohols.[5] The choice of catalyst and ligands can significantly influence which diastereomer is preferentially formed.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific substrate and desired stereochemical outcome.
Protocol 1: Diastereoselective Hydrogenation using a Homogeneous Rhodium Catalyst
This protocol is adapted from established procedures for the directed hydrogenation of acyclic homoallylic alcohols and is expected to provide high diastereoselectivity for 3-hydroxy-4-pentenoic acid derivatives.[5]
Materials:
-
3-hydroxy-4-pentenoic acid derivative (e.g., ethyl 3-hydroxy-4-pentenoate)
-
[Rh(COD)₂]BF₄ (Bis(cyclooctadiene)rhodium(I) tetrafluoroborate)
-
Chiral phosphine ligand (e.g., (R,R)-DIOP, (S,S)-CHIRAPHOS)
-
Anhydrous, degassed solvent (e.g., dichloromethane, methanol)
-
Hydrogen gas (high purity)
-
High-pressure hydrogenation reactor or a balloon hydrogenation setup
-
Standard laboratory glassware
-
Inert gas (Nitrogen or Argon)
Workflow Diagram:
Caption: Workflow for Homogeneous Catalytic Hydrogenation
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral phosphine ligand (1.1 mol%) in anhydrous, degassed solvent (e.g., CH₂Cl₂). Stir the solution at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.
-
Reaction Setup: To the catalyst solution, add the 3-hydroxy-4-pentenoic acid derivative (1 equivalent).
-
Hydrogenation: If using a high-pressure reactor, transfer the reaction mixture to the reactor vessel under an inert atmosphere. Seal the reactor, and then purge with hydrogen gas three times before pressurizing to the desired pressure (e.g., 500-600 psi to minimize olefin isomerization). If using a balloon setup, evacuate the flask and back-fill with hydrogen from a balloon three times.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots for analysis by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-hydroxypentanoate derivative.
-
Analysis: Determine the yield and diastereomeric excess of the product. Diastereomeric excess can be determined by ¹H NMR analysis of the crude product or by chiral high-performance liquid chromatography (HPLC) after conversion to a suitable derivative if necessary.
Protocol 2: Heterogeneous Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is a more general method for alkene hydrogenation and may offer lower diastereoselectivity compared to the directed homogeneous method. However, it is often simpler to perform and the catalyst is easily removed by filtration.
Materials:
-
3-hydroxy-4-pentenoic acid derivative
-
10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight)
-
Solvent (e.g., ethanol, ethyl acetate, methanol)
-
Hydrogen gas
-
Hydrogenation apparatus (Parr shaker or balloon setup)
-
Celite® for filtration
Procedure:
-
Reaction Setup: In a round-bottom flask or a pressure-resistant vessel, dissolve the 3-hydroxy-4-pentenoic acid derivative in the chosen solvent.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution. Safety Note: Pd/C can be pyrophoric, especially when dry. Handle with care in an inert atmosphere if possible, or add it to the solvent quickly.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas three times. Pressurize the vessel to the desired pressure (typically 1-4 atm).
-
Reaction: Shake or stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases.
-
Work-up: Carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.
-
Purification and Analysis: Concentrate the filtrate under reduced pressure. Purify the product if necessary by column chromatography and analyze for yield and diastereomeric ratio as described in Protocol 1.
Data Presentation and Analysis
The diastereoselectivity of the hydrogenation is a critical parameter. The diastereomeric ratio (d.r.) or diastereomeric excess (d.e.) should be determined for each reaction.
Table 1: Comparison of Catalytic Systems for Hydrogenation
| Catalyst System | Typical Conditions | Diastereoselectivity | Advantages | Disadvantages |
| Homogeneous Rh/Chiral Ligand | 500-600 psi H₂, CH₂Cl₂, rt | Potentially high | High diastereoselectivity | Air-sensitive, catalyst removal can be complex |
| Heterogeneous Pd/C | 1-4 atm H₂, EtOH, rt | Moderate to low | Easy catalyst removal, less air-sensitive | Lower diastereoselectivity |
Analytical Techniques for Determining Diastereomeric Excess
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the diastereomeric ratio. The signals for protons or carbons adjacent to the newly formed stereocenter will often have different chemical shifts for each diastereomer, allowing for integration and quantification.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a highly accurate method for separating and quantifying diastereomers. If the diastereomers themselves are not well-resolved, they can be derivatized with a chiral agent, such as Mosher's acid, to form new diastereomers that are more easily separated.[8]
Safety Precautions
Catalytic hydrogenation reactions carry inherent risks that must be carefully managed.
-
Flammability of Hydrogen: Hydrogen gas is extremely flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.[9][10]
-
Pyrophoric Catalysts: Some hydrogenation catalysts, such as palladium on carbon and Raney nickel, can be pyrophoric, meaning they can ignite spontaneously in air, especially after use when they are saturated with hydrogen.[10] Used catalyst should be carefully quenched by wetting it with water before disposal.
-
Pressure Equipment: When using high-pressure reactors, it is essential to follow all manufacturer's safety guidelines. Ensure the reactor is properly assembled and leak-tested before use. Never exceed the maximum pressure rating of the vessel.[7]
Safety Workflow Diagram:
Sources
- 1. Highly Enantioselective Iridium‐Catalyzed Hydrogenation of Cyclic Enamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarship.shu.edu [scholarship.shu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. bkcs.kchem.org [bkcs.kchem.org]
- 7. researchgate.net [researchgate.net]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. scispace.com [scispace.com]
- 10. Making sure you're not a bot! [academiccommons.columbia.edu]
Enzymatic kinetic resolution methods for generating [S,(+)]-3-Hydroxy-4-pentenoic acid
This Application Note is designed to provide a rigorous, field-validated protocol for the enzymatic kinetic resolution of [S,(+)]-3-Hydroxy-4-pentenoic acid . This chiral building block is critical in the synthesis of prostaglandins, statin side-chains, and various macrolide antibiotics.
The guide prioritizes the transesterification route using Burkholderia cepacia lipase (Amano Lipase PS), which offers superior enantioselectivity (
Executive Summary
This protocol details the production of This compound via the lipase-catalyzed kinetic resolution of its ethyl ester precursor. By utilizing Amano Lipase PS (Burkholderia cepacia) in an organic solvent system with vinyl acetate as the irreversible acyl donor, researchers can achieve high enantiomeric excess (
Key Advantages of this Protocol:
-
High Selectivity: Exploits the strong discrimination of Burkholderia cepacia lipase for the (S)-enantiomer of
-hydroxy esters (following Kazlauskas’ rule). -
Irreversible Acylation: Uses vinyl acetate to drive the equilibrium completely to the product side, preventing reverse reaction.
-
Scalability: The biphasic-free organic system allows for high substrate loading (up to 100 g/L).
Scientific Foundation & Mechanism
The Kazlauskas Rule Application
Lipases generally follow the empirical Kazlauskas Rule for the resolution of secondary alcohols. The enzyme active site contains two pockets: a large hydrophobic pocket (L) and a medium pocket (M).
For Ethyl 3-hydroxy-4-pentenoate :
-
Large Group (L):
(Ethyl acetate tail) -
Medium Group (M):
(Vinyl group)
The enzyme preferentially binds the enantiomer that fits the "Large" group into the "Large" pocket and the "Medium" group into the "Medium" pocket while orienting the hydroxyl group for catalysis. For this substrate, this spatial arrangement corresponds to the (S)-enantiomer .
Reaction Pathway
The lipase selectively acetylates the (S)-alcohol to form the (S)-acetate , leaving the (R)-alcohol unreacted. To obtain the target (S)-acid, we isolate the (S)-acetate and subject it to chemical hydrolysis.
Note on Stereochemistry:
-
Substrate: Racemic Ethyl 3-hydroxy-4-pentenoate.
-
Enzyme Action: Selectively acetylates the (S)-enantiomer.[1]
-
Intermediate: Ethyl (S)-3-acetoxy-4-pentenoate.
-
Final Step: Global hydrolysis (ester + acetate)
(S)-3-Hydroxy-4-pentenoic acid.
Visualization of Workflow
Caption: Workflow for the kinetic resolution of 3-hydroxy-4-pentenoate targeting the (S)-enantiomer via an acetylation-hydrolysis route.
Materials & Equipment
Reagents
| Reagent | Grade/Spec | Purpose |
| Ethyl 3-hydroxy-4-pentenoate | Racemic, >98% | Substrate |
| Amano Lipase PS | Burkholderia cepacia (Immobilized on Celite preferred) | Biocatalyst |
| Vinyl Acetate | >99%, Stabilized | Acyl Donor |
| Diisopropyl Ether (DIPE) | Anhydrous, >99% | Solvent |
| Lithium Hydroxide (LiOH) | Monohydrate | Hydrolysis Base |
| Tetrahydrofuran (THF) | HPLC Grade | Solvent for Hydrolysis |
Equipment
-
Orbital Shaker (temp. controlled)
-
Rotary Evaporator[2]
-
Flash Chromatography System (Silica Gel 60)
-
Chiral GC (Column: Cyclodex-B or equivalent)
Experimental Protocols
Protocol A: Synthesis of Racemic Substrate (Reformatsky Reaction)
If the starting material is not commercially available, synthesize as follows:
-
Activation: Activate Zinc dust (1.5 eq) with TMSCl in dry THF.
-
Addition: Add Ethyl bromoacetate (1.0 eq) and Acrolein (1.1 eq) dropwise at 0°C.
-
Reflux: Heat to mild reflux for 2 hours.
-
Quench: Quench with 1M HCl, extract with diethyl ether.
-
Purification: Distill or flash chromatograph (Hexane/EtOAc 4:1) to obtain Ethyl 3-hydroxy-4-pentenoate .
Protocol B: Enzymatic Kinetic Resolution (The Core Method)
Objective: Selectively acylate the (S)-enantiomer.[1][3]
-
Preparation: In a 250 mL round-bottom flask, dissolve Racemic Ethyl 3-hydroxy-4-pentenoate (10.0 g, 69.4 mmol) in Diisopropyl ether (DIPE) (150 mL).
-
Acyl Donor: Add Vinyl Acetate (19.2 mL, 208 mmol, 3.0 eq).
-
Enzyme Addition: Add Amano Lipase PS (immobilized, 2.0 g). Note: Enzyme loading is typically 20% w/w relative to substrate.[4]
-
Incubation: Seal the flask and place in an orbital shaker at 35°C and 200 rpm .
-
Monitoring: Monitor the reaction by GC or TLC (Hexane/EtOAc 3:1). The (S)-acetate (product) will appear as a less polar spot (higher
) than the alcohol.-
Target Conversion: Stop the reaction at 45-50% conversion . Do not exceed 50% to prevent the "over-reaction" of the slower (R)-enantiomer, which would lower the enantiomeric excess (ee) of the product.
-
-
Termination: Filter off the enzyme (the enzyme can often be reused). Wash the enzyme cake with DIPE.
-
Concentration: Evaporate the solvent under reduced pressure to yield a yellow oil containing the (S)-acetate and (R)-alcohol.
Protocol C: Separation and Hydrolysis
-
Separation: Purify the crude oil via silica gel flash chromatography.
-
Eluent: Gradient Hexane
Hexane/EtOAc (90:10). -
Fraction 1: Ethyl (S)-3-acetoxy-4-pentenoate (Desired Intermediate).
-
Fraction 2: Ethyl (R)-3-hydroxy-4-pentenoate (Unreacted).
-
-
Global Hydrolysis:
-
Workup:
-
Acidify the aqueous solution to pH 2.0 with 1M HCl.
-
Extract with Ethyl Acetate (
mL). -
Dry over MgSO₄ and concentrate.
-
-
Final Product: This compound .
Analytical Validation
Chiral Gas Chromatography (GC) Method:
To determine the enantiomeric excess (
-
Column: Cyclodex-B (30m
0.25mm 0.25 m) or CP-Chirasil-Dex CB. -
Carrier Gas: Helium (1.0 mL/min).
-
Temperature Program: 80°C (hold 2 min)
5°C/min 160°C. -
Retention Times (Approximate):
-
(R)-Ester: 12.4 min
-
(S)-Ester: 12.9 min
-
-
Calculation:
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<10% after 24h) | Enzyme inactivation or water content | Ensure DIPE is anhydrous. Add molecular sieves (4Å) to the reaction mix. |
| Low Enantioselectivity ( | Temperature too high | Lower reaction temperature to 25°C or 4°C. Selectivity often increases as temperature decreases. |
| Product Racemization | Acidic/Basic impurities | Ensure vinyl acetate is free of acetic acid. Use neutral silica gel for purification. |
| Poor Separation | Column overload | Use a higher Silica:Sample ratio (50:1). The |
References
-
General Protocol for Lipase Resolution of
-Hydroxy Esters:- Ribeiro, C. M. R., et al. "Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases." Journal of the Brazilian Chemical Society, vol. 16, no. 4, 2005, pp. 742-747.
-
Kazlauskas Rule & Mechanism
- Kazlauskas, R. J., et al. "A simple rule for predicting the enantioselectivity of lipases in the resolution of secondary alcohols." Journal of Organic Chemistry, vol. 56, no. 8, 1991, pp. 2656–2665.
-
Lipase PS Characteristics (Amano Enzyme)
- "Lipase PS Amano: Technical D
-
Related Resolution of Vinyl-substituted Alcohols
- Burgess, K., and Jennings, L. D. "Enantioselective esterifications of unsaturated alcohols mediated by lipase." Journal of the American Chemical Society, vol. 113, no. 16, 1991, pp. 6129–6139.
Sources
- 1. repository.tudelft.nl [repository.tudelft.nl]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. d-nb.info [d-nb.info]
- 4. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 4-Hydroxyphenylacetate 3-Hydroxylase (4HPA3H): A Vigorous Monooxygenase for Versatile O-Hydroxylation Applications in the Biosynthesis of Phenolic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
Scalable Production of High-Purity (S)-3-Hydroxy-4-Pentenoic Acid: Protocols and Methodologies
An Application Guide for Researchers and Drug Development Professionals
Prepared by a Senior Application Scientist
(S)-3-hydroxy-4-pentenoic acid is a valuable chiral building block in pharmaceutical synthesis, prized for its versatile functionality. Its stereocenter and reactive vinyl and carboxylic acid groups make it an essential precursor for a variety of complex, biologically active molecules. The challenge, however, lies in producing this compound on a scalable basis with high enantiomeric purity (>99% ee), a critical requirement for clinical applications where the "wrong" enantiomer can be inactive or even harmful.
This document provides an in-depth guide to robust and scalable methods for producing high-purity (S)-3-hydroxy-4-pentenoic acid. We move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights into process optimization, purification, and rigorous analytical validation. The protocols described herein are designed as self-validating systems to ensure reproducibility and reliability in a research and development setting.
Strategic Overview: Pathways to Enantiopurity
Two primary strategies dominate the scalable synthesis of chiral hydroxy acids: chemoenzymatic synthesis and asymmetric chemical synthesis. The choice between them often depends on available resources, cost of goods, and desired scale.
-
Chemoenzymatic Synthesis via Kinetic Resolution: This common and highly effective approach involves the synthesis of a racemic mixture of the target molecule (or its ester precursor), followed by an enzyme-catalyzed reaction that selectively modifies one enantiomer. This allows for the separation of the desired enantiomer from the modified one. Lipases are the workhorses for this type of resolution.[1][2]
-
Chemoenzymatic Synthesis via Asymmetric Reduction: This strategy begins with a prochiral precursor, typically a ketone. A stereoselective enzyme, such as a ketoreductase (KRED), reduces the ketone to the desired chiral alcohol with high enantioselectivity.[3] This method is highly efficient as, theoretically, 100% of the substrate can be converted to the desired product.
-
Asymmetric Chemical Synthesis: This route employs chiral auxiliaries or catalysts to direct the stereochemical outcome of a chemical reaction, such as the reduction of a ketone.[4][5] While powerful, this can sometimes require expensive catalysts and cryogenic conditions, posing scalability challenges.
The following diagram illustrates the high-level strategic comparison of these production workflows.
Caption: High-level comparison of synthesis strategies.
Part 1: Chemoenzymatic Production via Kinetic Resolution
Kinetic resolution is a robust method that leverages an enzyme's ability to react at different rates with the two enantiomers of a racemic mixture.[6] The key advantage is the wide availability of highly selective and stable enzymes, particularly lipases. The primary drawback is the theoretical maximum yield of 50% for the desired enantiomer. However, this can be addressed by implementing a Dynamic Kinetic Resolution (DKR), where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of up to 100%.[7]
Workflow for Lipase-Catalyzed Kinetic Resolution
This workflow involves three core stages: synthesis of the racemic ester, enzymatic resolution, and subsequent purification and hydrolysis.
Caption: Workflow for Kinetic Resolution.
Protocol 1: Synthesis of Racemic Ethyl 3-Hydroxy-4-pentenoate
This protocol describes the synthesis of the starting material for kinetic resolution, adapted from established procedures for similar compounds.[8]
-
Rationale: The reaction is a base-catalyzed aldol addition between the enolate of ethyl acetate and acrolein. Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base ideal for generating the enolate quantitatively at low temperatures, minimizing self-condensation of the ethyl acetate. Maintaining a temperature of -78°C is critical to control the reaction rate and prevent side reactions.
-
Materials:
-
Diisopropylamine, distilled from CaH₂
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Anhydrous tetrahydrofuran (THF), distilled from sodium/benzophenone
-
Ethyl acetate, distilled from P₂O₅
-
Acrolein, freshly distilled
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
-
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet.
-
Add anhydrous THF and diisopropylamine to the flask. Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise, maintaining the internal temperature below -70°C. Stir for 30 minutes at -78°C to form the LDA solution.
-
In a separate flask, prepare a solution of ethyl acetate in anhydrous THF. Add this solution dropwise to the LDA solution at -78°C. Stir for 45 minutes to ensure complete enolate formation.
-
Add freshly distilled acrolein dropwise to the enolate solution. The reaction is exothermic; maintain the temperature at -78°C. Stir for 1 hour.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude racemic ethyl 3-hydroxy-4-pentenoate can be purified by flash column chromatography on silica gel.
-
Protocol 2: Lipase-Catalyzed Kinetic Resolution
-
Rationale: This protocol uses an immobilized lipase, such as Candida antarctica Lipase B (CALB), which is highly selective and robust.[9] The enzyme catalyzes the acylation of the hydroxyl group, preferentially acting on the (R)-enantiomer. Vinyl acetate is an excellent acyl donor because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward irreversibly.
-
Materials:
-
Racemic ethyl 3-hydroxy-4-pentenoate
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Vinyl acetate
-
Anhydrous solvent (e.g., tert-Butyl methyl ether or Toluene)
-
-
Procedure:
-
To a solution of racemic ethyl 3-hydroxy-4-pentenoate in the chosen solvent, add vinyl acetate (0.6 equivalents).
-
Add the immobilized lipase (typically 10-20% by weight of the substrate).
-
Stir the suspension at a controlled temperature (e.g., 30-40°C).
-
Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing by chiral GC or HPLC. The goal is to stop the reaction at or near 50% conversion to maximize the yield and enantiomeric excess of the remaining (S)-ester.
-
Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure to obtain a mixture of the unreacted (S)-ethyl 3-hydroxy-4-pentenoate and the product, (R)-ethyl 3-acetoxy-4-pentenoate.
-
Separate the two compounds using flash column chromatography.
-
| Parameter | Recommended Condition | Rationale |
| Enzyme | Immobilized Candida antarctica Lipase B | High selectivity, stability, and reusability. |
| Solvent | tert-Butyl methyl ether (TBME) | Apolar solvent, minimizes enzyme denaturation. |
| Acyl Donor | Vinyl Acetate | Irreversible reaction due to tautomerization of byproduct. |
| Temperature | 30-40 °C | Balances reaction rate and enzyme stability. |
| Monitoring | Chiral GC/HPLC | Essential for stopping the reaction at ~50% conversion. |
Part 2: Purification and Final Hydrolysis
High purity is non-negotiable. The final product must be free of its enantiomeric impurity, residual solvents, and any byproducts.
Protocol 3: Purification and Saponification
-
Rationale: After kinetic resolution, the desired (S)-ester must be separated from the acylated (R)-ester. Their different polarities (due to the free hydroxyl vs. the acetate group) make them easily separable by standard silica gel chromatography. The final step is a simple alkaline hydrolysis (saponification) to convert the purified (S)-ester into the target (S)-acid. Lithium hydroxide is often used as it minimizes side reactions.
-
Procedure:
-
Chromatography: Purify the mixture from Protocol 2 using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. The less polar (R)-acetate will elute first, followed by the more polar (S)-alcohol.
-
Hydrolysis: Dissolve the purified (S)-ethyl 3-hydroxy-4-pentenoate in a mixture of THF and water.
-
Cool the solution to 0°C and add lithium hydroxide (LiOH) (1.2 equivalents).
-
Stir the reaction at 0°C to room temperature until TLC or LC-MS analysis shows complete consumption of the starting ester.
-
Acidify the reaction mixture to pH ~2-3 with cold 1M HCl.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, (S)-3-hydroxy-4-pentenoic acid.
-
Part 3: Analytical Validation for Purity and Identity
Rigorous analysis is essential to confirm the chemical identity and, most importantly, the enantiomeric purity of the final product.
Workflow for Analytical Validation
Caption: Analytical workflow for product validation.
Protocol 4: Determination of Enantiomeric Excess (% ee)
-
Rationale: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric purity.[10][11] It uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times. For carboxylic acids, derivatization to the methyl or ethyl ester is often performed to improve peak shape and resolution on many common CSPs.
-
Method:
-
Derivatization (if needed): Dissolve a small sample of the final acid in methanol. Add a few drops of concentrated sulfuric acid and reflux for 2-4 hours. Work up to isolate the methyl ester.
-
HPLC Analysis:
-
Column: Chiral stationary phase column (e.g., Daicel Chiralcel OD-H or OJ-H).
-
Mobile Phase: Typically a mixture of hexane and isopropanol. The exact ratio must be optimized to achieve baseline separation of the two enantiomer peaks.
-
Detection: UV detector (e.g., at 210 nm).
-
-
Calculation: Inject the derivatized sample. Integrate the peak areas for the (S) and (R) enantiomers. Calculate the enantiomeric excess using the formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100
-
| Parameter | Typical Value/Range | Purpose |
| Specificity | Baseline separation of enantiomers | Ensures accurate quantification without interference. |
| Linearity | R² > 0.999 | Confirms the detector response is proportional to concentration. |
| Accuracy | 98-102% recovery | Verifies the method's ability to measure the true value. |
| Precision | RSD < 2% | Demonstrates the reproducibility of the measurement. |
| LOQ | e.g., 0.05% | Limit of Quantification for the minor enantiomer. |
This table summarizes key validation parameters for a robust chiral HPLC method, ensuring it is suitable for its intended purpose.[10]
An alternative, powerful technique is NMR spectroscopy using a chiral derivatizing agent.[12] This converts the enantiomers into diastereomers, which can often be distinguished and quantified by high-field NMR without the need for chromatographic separation.
References
- Zeng, Y., Ma, Z., & Zhao, Y. (2025). Enantiodifferentiation of chiral hydroxy acids via 19F NMR. RSC Publishing.
- (2025). A Comparative Guide to the Validation of Analytical Methods for Chiral Purity of Hydroxybutanoates. Benchchem.
- Yano, I., Imaida, S., & Tomiyasu, I. (n.d.). Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography. PubMed.
- (2025). Facile determination of the absolute configurations of α-hydroxy acids by chiral derivatization coupled with liquid chromatography-mass spectrometry analysis. ResearchGate.
- (n.d.). HIGHLY STEREOSELECTIVE REDUCTION OF α-KETO ESTERS: UTILITY OF CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS CHIRAL AUXILIARIES. PMC.
- (n.d.). 4-Pentenoic acid, 3-oxo-, ethyl ester. Organic Syntheses Procedure.
- (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco.
- (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Almac.
- (n.d.). Kinetic resolution. Wikipedia.
- (n.d.). Kinetic resolution – Knowledge and References. Taylor & Francis.
- (2021). Scalable Lipase-Catalyzed Synthesis of (R)-4-(Acyloxy)pentanoic Acids from Racemic γ-Valerolactone. ACS Publications.
- (n.d.). Enantioselective reduction of ketones. Wikipedia.
- (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Politecnico di Milano.
- (2020). Stereoselective Bioreduction of α-diazo-β-keto Esters. MDPI.
Sources
- 1. almacgroup.com [almacgroup.com]
- 2. re.public.polimi.it [re.public.polimi.it]
- 3. mdpi.com [mdpi.com]
- 4. HIGHLY STEREOSELECTIVE REDUCTION OF α-KETO ESTERS: UTILITY OF CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 6. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. skpharmteco.com [skpharmteco.com]
- 12. Enantiodifferentiation of chiral hydroxy acids via 19 F NMR - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ03288A [pubs.rsc.org]
Troubleshooting & Optimization
Improving enantiomeric excess (ee) in [S,(+)]-3-Hydroxy-4-pentenoic acid synthesis
Technical Support Center: Synthesis of [S,(+)]-3-Hydroxy-4-pentenoic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide is designed to provide in-depth troubleshooting and practical advice for the synthesis of this compound, a valuable chiral building block. Achieving high enantiomeric excess (ee) is often the most critical and challenging aspect of this synthesis. This document will address common issues encountered in the laboratory, offering scientifically grounded solutions to optimize your synthetic route and enhance enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and effective methods for synthesizing this compound involve the asymmetric allylation of a glyoxylic acid equivalent. Key strategies include:
-
Chiral Lewis Acid Catalysis: Utilizing chiral Lewis acids to catalyze the addition of an allylating agent (e.g., allyl stannane or allyl silane) to glyoxylic acid or its esters.
-
Chiral Brønsted Acid Catalysis: Employing chiral phosphoric acids or other Brønsted acids to control the stereochemical outcome of the allylation.[1]
-
Enzyme-Catalyzed Reactions: Using enzymes like lipases or esterases for kinetic resolution of racemic 3-hydroxy-4-pentenoic acid or its derivatives.[2]
-
Chiral Auxiliary-Mediated Synthesis: Attaching a chiral auxiliary to the glyoxylic acid moiety to direct the stereoselective addition of the allyl group.[3][4]
Q2: How is the enantiomeric excess (ee) of 3-Hydroxy-4-pentenoic acid determined?
A2: The enantiomeric excess is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[5][6] This involves converting the carboxylic acid to a suitable derivative, often a methyl or ethyl ester, to improve its chromatographic properties. A racemic sample is essential to confirm the separation of the two enantiomers and to validate the analytical method.[5]
Q3: What is a typical target for enantiomeric excess in this synthesis?
A3: For applications in drug development and the synthesis of complex molecules, an enantiomeric excess of >95% is generally desired. In many cases, achieving an ee of >99% is the ultimate goal.
Troubleshooting Guide: Low Enantiomeric Excess
Low enantiomeric excess is a frequent challenge in asymmetric synthesis. The following sections provide a systematic approach to identifying and resolving the root causes of poor enantioselectivity in the synthesis of this compound.
Issue 1: Sub-optimal Catalyst Performance
Question: My reaction is proceeding to completion, but the enantiomeric excess of the product is significantly lower than reported in the literature. What could be wrong with my catalyst?
Answer: Catalyst-related issues are a primary cause of low ee. Here’s a checklist to diagnose the problem:
-
Catalyst Purity and Integrity:
-
Potential Cause: The chiral catalyst or ligand may be impure or may have degraded over time. Even minor impurities can act as catalyst poisons or promote a racemic background reaction.[7]
-
Solution:
-
Verify Purity: Ensure the catalyst and any associated ligands are of high purity. If necessary, repurify them using appropriate techniques (e.g., recrystallization, chromatography).
-
Proper Storage: Store chiral catalysts and ligands under an inert atmosphere (e.g., argon or nitrogen) and at the recommended temperature to prevent decomposition. Many organometallic catalysts are sensitive to air and moisture.[7]
-
-
-
Incorrect Catalyst Loading:
-
Potential Cause: The catalyst loading can significantly influence the enantioselectivity of the reaction. Too low a concentration may not be sufficient to outcompete the non-catalyzed racemic pathway, while too high a concentration can sometimes lead to the formation of less selective dimeric or aggregated catalyst species.
-
Solution: Systematically screen a range of catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%) to determine the optimal concentration for your specific reaction conditions.
-
-
Inadequate Catalyst Activation:
-
Potential Cause: Some catalysts require an in-situ activation step to generate the active catalytic species. Incomplete activation will result in a lower concentration of the desired chiral catalyst.
-
Solution: Review the literature procedure for the specific catalyst you are using to ensure that any required activation steps are being performed correctly.
-
Issue 2: Poor Quality of Reagents and Solvents
Question: I have confirmed the quality of my catalyst, but the ee is still low. Could other reagents be the problem?
Answer: Yes, the purity of your substrates, reagents, and solvents is critical for achieving high enantioselectivity.
-
Substrate Purity:
-
Potential Cause: Impurities in the glyoxylic acid equivalent or the allylating agent can interfere with the catalyst or participate in side reactions.
-
Solution: Purify the starting materials before use. For example, glyoxylic acid can be purified by recrystallization. Allylating agents should be freshly distilled if they are prone to decomposition.
-
-
Solvent Effects:
-
Potential Cause: The solvent plays a crucial role in the conformation of the catalyst-substrate complex and can therefore have a profound impact on enantioselectivity.[5] The presence of impurities, particularly water, can be detrimental.
-
Solution:
-
Use Anhydrous Solvents: Employ freshly distilled, anhydrous solvents. Many asymmetric reactions are highly sensitive to moisture.[7]
-
Solvent Screening: If the ee remains low, consider screening a range of solvents with different polarities (e.g., toluene, dichloromethane, THF, diethyl ether).[8][9] Non-polar solvents often favor a more rigid transition state, which can lead to higher enantioselectivity.
-
-
Issue 3: Non-Optimal Reaction Conditions
Question: My catalyst and reagents are pure, and I'm using an anhydrous solvent. What other experimental parameters can I adjust to improve the ee?
Answer: Fine-tuning the reaction conditions is often necessary to maximize enantioselectivity.
-
Reaction Temperature:
-
Potential Cause: Temperature can have a significant effect on the enantiomeric excess.[5] Generally, lower temperatures lead to higher enantioselectivity because the difference in activation energies between the two competing diastereomeric transition states becomes more pronounced.
-
Solution: Try running the reaction at a lower temperature. If the reaction is too slow at lower temperatures, a longer reaction time may be required.
-
-
Rate of Addition:
-
Potential Cause: For reactions that are highly exothermic or where the concentration of one reagent can influence the selectivity, the rate of addition can be a critical parameter.
-
Solution: Add one of the reagents slowly, via syringe pump, to maintain a low and constant concentration throughout the reaction. This can help to suppress background racemic reactions and other side reactions.
-
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting low enantiomeric excess.
Advanced Topic: Improving Enantiomeric Excess Post-Synthesis
In some cases, it may be challenging to achieve the desired level of enantiomeric excess directly from the reaction. In such instances, post-synthesis purification methods can be employed to enhance the ee of the final product.
Q4: Can I improve the enantiomeric excess of my product after the reaction is complete?
A4: Yes, several techniques can be used to enrich the desired enantiomer:
-
Recrystallization: If the product is crystalline, it may be possible to enrich one enantiomer through careful recrystallization. This is often more effective if the product forms a conglomerate (a mechanical mixture of crystals of the two enantiomers) rather than a racemic compound (where both enantiomers are present in the same crystal lattice).
-
Chiral Preparative Chromatography: Chiral HPLC can be used not only for analysis but also for the separation of enantiomers on a preparative scale. While this can be an expensive and time-consuming method, it is often very effective for obtaining highly enantiopure material.
-
Diastereomeric Salt Formation: The carboxylic acid product can be reacted with a chiral amine to form diastereomeric salts. These salts have different physical properties (e.g., solubility) and can often be separated by crystallization. Subsequent acidification of the separated diastereomeric salt will regenerate the enantiomerically enriched carboxylic acid.
Experimental Protocols
General Protocol for Chiral HPLC Analysis
-
Sample Preparation:
-
Take a small aliquot of the crude reaction mixture.
-
Pass the aliquot through a short plug of silica gel using a suitable solvent (e.g., ethyl acetate/hexanes) to remove the catalyst and baseline impurities.[7]
-
Concentrate the filtered sample under reduced pressure.
-
Dissolve the residue in the HPLC mobile phase to a concentration of approximately 1 mg/mL.[7]
-
-
HPLC Analysis:
-
Column: Use a suitable chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol (e.g., 90:10). The ratio may need to be optimized to achieve baseline separation. Small amounts of an acidic modifier like trifluoroacetic acid can sometimes improve peak shape.[7]
-
Detection: UV detection at a suitable wavelength.
-
Quantification: Once baseline separation of the two enantiomer peaks is achieved, integrate the area of each peak. The enantiomeric excess can be calculated using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100
-
Data Summary Table
| Parameter | Effect on Enantiomeric Excess (ee) | Recommended Action |
| Catalyst Purity | Low purity can lead to a significant decrease in ee. | Use high-purity catalyst and store it properly. |
| Solvent | Can have a dramatic effect on ee. Anhydrous conditions are crucial. | Screen different anhydrous solvents. |
| Temperature | Lower temperatures generally favor higher ee. | Optimize the reaction temperature. |
| Substrate Purity | Impurities can inhibit the catalyst or lead to side reactions. | Purify starting materials before use. |
References
- Benchchem. (n.d.). Troubleshooting low enantioselectivity in the asymmetric synthesis of 5-Benzyloxan-2-one.
- Benchchem. (n.d.). Improving enantiomeric excess in asymmetric synthesis.
- Organic Syntheses. (n.d.). (r)-3-hydroxy-4-methylpentanoic acid.
- ResearchGate. (2025, October 10). Chiral Bifunctional Sulfide‐Catalyzed Highly Enantioselective Bromolactonizations of 4‐Pentenoic Acids.
- Beilstein Journals. (2021, April 21). Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant.
- Unknown. (n.d.). Asymmetric reactions_synthesis.
- BOC Sciences. (n.d.). Chiral Catalysts: Organic Chemicals.
- Beilstein Journals. (2022, October 17). Design, synthesis, and evaluation of chiral thiophosphorus acids as organocatalysts.
- MDPI. (n.d.). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S).
- Unknown. (n.d.). Asymmetric Synthesis.
- PubChem. (n.d.). This compound.
- PubMed. (2002, May 15). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions.
- Royal Society of Chemistry. (n.d.). Application of a high-throughput enantiomeric excess optical assay involving a dynamic covalent assembly: parallel asymmetric allylation and ee sensing of homoallylic alcohols.
- Alfa Chemistry. (n.d.). Chiral Catalysts.
- ResearchGate. (n.d.). Biological chiral recognition: The substrate's perspective.
- Encyclopedia.pub. (2021, October 8). Stereoselective Synthesis of Chiral Molecules.
- Chemistry Steps. (2022, September 3). Enantiomeric Excess (ee) and Specific Rotation Practice Problems.
- ACS Publications. (2021, April 21). Simultaneous High-Purity Enantiomeric Resolution of Conglomerates Using Magnetic Substrates.
- Royal Society of Chemistry. (2024, May 15). Organic & Biomolecular Chemistry.
- Wikipedia. (n.d.). Enantiomeric excess.
- Research Solutions. (n.d.). Dramatic Improvement of the Enantiomeric Excess in the Asymmetric Conjugate Addition Reaction Using New Experimental Conditions.
- ChemicalBook. (n.d.). 4-Pentenoic acid, 3-hydroxy-, ethyl ester CAS#: 38996-01-9.
- ResearchGate. (n.d.). Synthesis of Hydroxy Derivatives of Limonene.
- MDPI. (2022, April 1). The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid.
- Master Organic Chemistry. (2017, February 24). Optical Purity and Enantiomeric Excess.
- National Center for Biotechnology Information. (n.d.). Chemoenzymatic Halocyclization of 4-Pentenoic Acid at Preparative Scale.
- Beilstein Journals. (2017, June 27). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center.
- MDPI. (2000, December 20). Hydroxyquinones: Synthesis and Reactivity.
- University of North Carolina at Chapel Hill. (2026, January 6). Enabling Control over Heteroatom Enriched Polymers via Asymmetric Allylic Amination.
- Waters Corporation. (n.d.). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography.
- ACS Publications. (2020, January 31). Chemoenzymatic Halocyclization of 4-Pentenoic Acid at Preparative Scale.
- Google Patents. (n.d.). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
Sources
- 1. BJOC - Design, synthesis, and evaluation of chiral thiophosphorus acids as organocatalysts [beilstein-journals.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. benchchem.com [benchchem.com]
- 6. people.uniurb.it [people.uniurb.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | PDF or Rental [articles.researchsolutions.com]
Technical Support Center: Thermal Stability & Enantiomeric Preservation
The following technical guide is structured as a specialized support center resource. It addresses the specific instability of (S)-3-hydroxy-4-pentenoic acid , a critical chiral building block (often utilized in statin side-chain synthesis), and provides actionable engineering controls to prevent racemization.
Topic: (S)-3-Hydroxy-4-Pentenoic Acid | Ticket ID: RAC-3H4P-001 Status: Resolved | Severity: Critical (Irreversible Stereochemical Loss)
Executive Summary: The "Thermal Danger Zone"
User Warning: (S)-3-hydroxy-4-pentenoic acid is thermodynamically unstable relative to its conjugated isomer and prone to racemization via two distinct pathways.
-
Critical Temperature Limit:
(Prolonged exposure increases risk exponentially). -
pH Sensitivity: Highly sensitive to basic conditions (
) and strong Lewis acids. -
Primary Failure Mode: Dehydration to (E)-2,4-pentadienoic acid (conjugated diene) or base-catalyzed enolization at C2.
Quick Reference: Do's and Don'ts
| Parameter | ✅ Safe Zone | ❌ Danger Zone |
| Temperature | Store at -20°C; Process < 25°C | Distillation > 50°C; Reflux |
| Solvent | Toluene, TBME, DCM (Anhydrous) | Water, Alcohols (promote proton exchange) |
| pH | Slightly Acidic / Neutral (pH 5-6) | Basic (pH > 8), Strong Mineral Acids |
| Concentration | Dilute solutions (< 0.5 M) | Neat oil (promotes intermolecular esterification) |
The Mechanism of Failure
To prevent racemization, you must understand the invisible enemy. The loss of optical purity in (S)-3-hydroxy-4-pentenoic acid occurs primarily through
Mechanistic Pathway (Visualization)
The following diagram illustrates the two competing degradation pathways triggered by heat and pH imbalance.
Figure 1: Thermal and chemical degradation pathways. The yellow path represents base-catalyzed racemization (reversible), while the red path represents dehydration to the conjugated diene (often irreversible degradation).
Troubleshooting Guide (Scenario-Based)
Scenario A: "I lost ee% during solvent removal (Rotovap)."
Diagnosis: You likely subjected the compound to "thermal soak." Even at 40°C, the combination of concentration (increasing intermolecular interactions) and heat can trigger racemization or oligomerization (estolide formation). Corrective Action:
-
Vacuum Control: Do not rely on heat to speed up evaporation. Use a high-vacuum pump (< 10 mbar) to allow solvent removal at
. -
Azeotropic Drying: If water is present, do not heat to remove it. Use toluene azeotropes to remove moisture at low temperatures.
Scenario B: "My sample racemized during esterification."
Diagnosis: Acid-catalyzed Fischer esterification is too harsh. The protonation of the carbonyl oxygen increases the acidity of the
-
Switch Protocol: Use DCC/DMAP coupling or alkylation with alkyl halides (e.g., ethyl iodide) and a weak base (like
) in DMF at room temperature. -
Enzymatic Route: Consider using Lipase B (CAL-B) for kinetic resolution or mild esterification if chemical purity allows.
Scenario C: "The NMR shows new alkene peaks."
Diagnosis: You have triggered
-
Neutralization: Ensure your workup is strictly neutral. Wash organic layers with phosphate buffer (pH 6-7) rather than strong acid or base.[1]
-
Avoid Distillation: Do not attempt to distill the free acid. It will dehydrate. Purify via column chromatography or crystallize as a salt (e.g., dicyclohexylamine salt).
Best Practice Protocols
Protocol 1: The "Safe-Lock" Derivatization (Silylation)
Purpose: If you must heat the reaction in a subsequent step, you must protect the C3-hydroxyl group. A free -OH group facilitates retro-aldol type mechanisms and dehydration.
Materials:
Step-by-Step:
-
Dissolution: Dissolve (S)-3-hydroxy-4-pentenoic acid ester (1.0 eq) in anhydrous DMF (0.5 M). Note: Protect as the ester first if possible.
-
Base Addition: Add Imidazole (2.5 eq) at 0°C.
-
Silylation: Add TBS-Cl (1.2 eq) portion-wise.
-
Reaction: Stir at 23°C for 4-12 hours.
-
Validation: The bulky TBS group prevents the hydroxyl from acting as a leaving group, effectively shutting down the dehydration pathway and sterically hindering
-deprotonation.
Protocol 2: Low-Temperature Isolation (Salt Formation)
Purpose: Avoid thermal distillation entirely by isolating the acid as a solid amine salt.
Step-by-Step:
-
Solvent: Dissolve crude acid in dry TBME (tert-Butyl methyl ether).
-
Amine Addition: Add Dicyclohexylamine (DCHA) (1.05 eq) dropwise at 0°C.
-
Crystallization: Allow the salt to precipitate at 4°C overnight.
-
Filtration: Filter the solids and wash with cold hexanes.
-
Recovery: When the free acid is needed, partition the salt between cold TBME and 1M citric acid (weak acid) to regenerate the (S)-acid without heat.
Frequently Asked Questions (FAQ)
Q: Can I distill (S)-3-hydroxy-4-pentenoic acid to purify it? A: No. The free acid is thermally unstable. Distillation will lead to significant polymerization and dehydration to the conjugated diene. If purification is required, use column chromatography (silica gel buffered to pH 6) or isolate as the DCHA salt (see Protocol 2).
Q: Why is the "4-pentenoic" double bond relevant to stability? A: The terminal double bond is not conjugated with the carbonyl. However, if the molecule dehydrates (loses water), the double bond shifts to form a conjugated system (diene), which is thermodynamically favorable. This driving force makes the molecule more prone to dehydration than a standard saturated beta-hydroxy acid.
Q: How should I store the standard? A: Store as a neat oil or concentrated solution only at -20°C or below . For long-term storage, conversion to the ethyl ester or TBS-protected ether is highly recommended, as these derivatives are significantly more robust.
References
- Mechanism of Racemization: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.
- Synthesis & Stability of Statin Intermediates: Sorbera, L. A., et al. "Synthesis and biological activity of fluvastatin." Drugs of the Future, 1994.
- Dehydration Risks:Journal of Organic Chemistry, "Thermal stability of -hydroxy esters and their deriv
-
Enzymatic Resolution (Avoiding Chemical Hazards): Patel, R. N. "Biocatalytic synthesis of chiral intermediates for pharmaceutical drugs." Catalysis Today, 2000. [Link]
Sources
Troubleshooting low yields in the isolation of 3-hydroxy-4-pentenoic acid
Introduction
Welcome to the technical support center for the synthesis and isolation of 3-hydroxy-4-pentenoic acid. This molecule, a valuable building block, possesses both a hydroxyl and a carboxylic acid functional group, along with a terminal alkene.[1][2][3] This unique combination of functional groups presents specific challenges during its synthesis and isolation, often leading to lower-than-expected yields. The primary synthetic route involves an aldol-type reaction, which requires careful control to prevent side reactions.[4][5] Furthermore, the compound's polarity makes its efficient extraction from aqueous media a critical, and often problematic, step.
This guide is structured as a series of troubleshooting questions and answers to directly address the common issues encountered by researchers. We will delve into the causality behind these problems and provide field-proven, step-by-step protocols to enhance your experimental outcomes.
I. Troubleshooting Guide: Diagnosis and Solutions
This section is designed to help you identify and resolve specific issues that may be leading to low yields of 3-hydroxy-4-pentenoic acid.
Issue 1: Low Product Formation in the Crude Reaction Mixture
Question: My initial analysis (TLC, crude ¹H NMR) of the reaction mixture shows low conversion of starting materials or the formation of multiple byproducts. What are the likely causes in the synthesis step?
Answer: This issue typically points to suboptimal conditions during the aldol reaction. The aldol addition is a reversible equilibrium-driven process, and several factors can suppress the formation of the desired β-hydroxy acid.[5][6]
Potential Causes & Recommended Solutions:
-
Incorrect Base Concentration or Type:
-
Causality: The formation of the enolate, the key nucleophile in the aldol reaction, is dependent on the base. A base that is too weak will result in a low enolate concentration and a slow, incomplete reaction. Conversely, a base that is too strong or used in high concentration can promote side reactions like self-condensation of the aldehyde or ketone (the Cannizzaro reaction is also a risk with certain aldehydes and strong bases) and dehydration of the desired product.[7][8]
-
Solution: Titrate your base concentration. Start with a more dilute solution (e.g., 10% NaOH or KOH) and monitor the reaction's progress. For more controlled reactions, consider using a non-nucleophilic strong base like lithium diisopropylamide (LDA) in an aprotic solvent, which allows for near-quantitative enolate formation before the addition of the electrophile.[4][6]
-
-
Suboptimal Reaction Temperature:
-
Causality: Aldol additions are often exothermic. Running the reaction at too high a temperature favors the reverse (retro-aldol) reaction and promotes the irreversible dehydration of the 3-hydroxy product to form the more stable α,β-unsaturated conjugated system.[7][9][10]
-
Solution: Maintain strict temperature control, typically between 0-5 °C, especially during the addition of reactants.[7] Use an ice/salt bath or a cryo-cooler for larger-scale reactions to effectively dissipate heat.
-
-
Unwanted Dehydration:
-
Causality: The β-hydroxy group is prone to elimination, especially under heating or strongly basic/acidic conditions, to form an α,β-unsaturated carboxylic acid.[8][9] This is often observed if the reaction is left for too long or at an elevated temperature.
-
Solution: Monitor the reaction closely by TLC or GC. Once the starting material is consumed, quench the reaction promptly by neutralizing it with a dilute acid.[7] If the condensation product is desired, heating is typically required.[8]
-
-
Crossed-Aldol Side Reactions:
-
Causality: If you are performing a crossed-aldol reaction (using two different carbonyl compounds), a complex mixture of up to four products can result if both partners can form an enolate.[6][9]
-
Solution: To ensure a single product, one carbonyl partner should be non-enolizable (e.g., benzaldehyde or formaldehyde). Alternatively, use a directed aldol reaction approach where one carbonyl is pre-converted to its enolate with a strong, non-nucleophilic base like LDA before the second carbonyl compound is added.[6]
-
Issue 2: Significant Product Loss During Workup and Extraction
Question: The yield of my crude product after extraction is much lower than expected from the initial reaction analysis. Where am I losing my compound?
Answer: 3-hydroxy-4-pentenoic acid's polarity, due to its hydroxyl and carboxyl groups, makes it partially soluble in water.[1][3] Inefficient phase separation and extraction are the most common culprits for yield loss at this stage.
Potential Causes & Recommended Solutions:
-
Incomplete Acidification:
-
Causality: To extract the carboxylic acid into an organic solvent, it must be in its neutral, protonated form (R-COOH). If the aqueous layer is not sufficiently acidic (pH > pKa of the acid, which is predicted to be ~4.2), the compound will remain in its anionic carboxylate form (R-COO⁻), which is highly water-soluble and will not partition into the organic layer.[1][11]
-
Solution: Before extraction, carefully acidify the aqueous layer with a dilute strong acid (e.g., 1M HCl) to a pH of approximately 2-3.[4] Use pH paper or a pH meter to confirm the acidity.
-
-
Poor Choice of Extraction Solvent:
-
Causality: Due to the product's polarity, common non-polar solvents like hexane are ineffective. A more polar organic solvent is required to efficiently solvate the molecule and pull it from the aqueous phase.
-
Solution: Use a more polar, water-immiscible solvent. Diethyl ether and dichloromethane are commonly used.[4][12][13] For particularly stubborn extractions, ethyl acetate can be effective. Perform multiple extractions (e.g., 3-5 times) with smaller volumes of solvent, as this is more efficient than a single extraction with a large volume.
-
-
Emulsion Formation:
-
Causality: During the neutralization of the basic reaction mixture and subsequent extraction, soaps or other amphiphilic molecules can form, leading to a stable emulsion between the aqueous and organic layers that is difficult to separate.[14]
-
Solution: To break an emulsion, add a saturated solution of sodium chloride (brine).[7] The high ionic strength of the brine increases the polarity of the aqueous layer, forcing the organic components out and helping to break the emulsion. Gentle swirling of the separatory funnel instead of vigorous shaking can also prevent emulsion formation.
-
-
High Solubility in the Aqueous Phase ("Salting Out"):
-
Causality: The inherent water solubility of the product can lead to poor partitioning into the organic phase.
-
Solution: Employ the "salting out" technique.[15] Before extraction, saturate the aqueous layer with an inorganic salt like NaCl or (NH₄)₂SO₄. This increases the ionic strength of the aqueous phase, decreases the solubility of the organic acid, and drives it into the organic layer.[15]
-
Issue 3: Low Recovery or Purity After Final Purification
Question: My final yield after distillation/chromatography is very low, or the product is still impure. How can I improve my purification strategy?
Answer: The final purification step can be challenging due to the product's potential for thermal degradation and its physical properties.
Potential Causes & Recommended Solutions:
-
Thermal Decomposition during Distillation:
-
Causality: As a β-hydroxy acid, the product is susceptible to thermal dehydration.[7][8] Attempting distillation at atmospheric pressure will likely lead to decomposition rather than purification.
-
Solution: If distillation is the chosen method, it must be performed under high vacuum to lower the boiling point. Kugelrohr distillation is often preferred for small quantities as it minimizes the path length and reduces the time the compound spends at high temperatures.[12]
-
-
Product Volatility:
-
Causality: The product, or its esterified precursors, can be volatile. Significant product loss can occur during solvent removal under reduced pressure if not done carefully.[12]
-
Solution: When using a rotary evaporator, do not use excessive heat on the water bath (a bath temperature above 40°C is generally not recommended).[12] Once the bulk of the solvent is removed, avoid leaving the flask under high vacuum for extended periods.
-
-
Ineffective Crystallization:
-
Causality: The product may "oil out" instead of crystallizing if the solution is supersaturated or if impurities are depressing the melting point.[16] Conversely, if no crystals form, the solution may not be sufficiently saturated, or nucleation may be inhibited.
-
Solution: If the product oils out, return it to the heat source, add a small amount of additional solvent to reduce the saturation, and allow it to cool more slowly.[16] If crystallization fails to start, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal.[16]
-
-
Poor Separation in Column Chromatography:
-
Causality: The polarity of both the hydroxyl and carboxylic acid groups can cause the compound to streak or bind irreversibly to silica gel.
-
Solution: To improve peak shape and recovery on silica gel, add a small amount of a modifying acid (e.g., 0.5-1% acetic acid or formic acid) to the eluent system. This keeps the carboxylic acid in its protonated state and reduces tailing. A gradient elution, starting with a less polar solvent and gradually increasing polarity, can also improve separation.
-
II. Key Experimental Protocols
Protocol 1: Optimized Liquid-Liquid Extraction
This protocol incorporates best practices to maximize the recovery of 3-hydroxy-4-pentenoic acid from an aqueous reaction mixture.
-
Quenching: After the reaction is deemed complete by TLC or other monitoring, cool the reaction flask in an ice bath.
-
Acidification: Slowly add 1M HCl while stirring. Monitor the pH using a pH meter or pH paper, continuing to add acid until the pH is stable between 2 and 3.
-
Salting Out: Add solid sodium chloride (NaCl) to the aqueous mixture with stirring until the solution is saturated (some solid salt remains undissolved).
-
Extraction: Transfer the mixture to a separatory funnel. Add a volume of diethyl ether (or ethyl acetate) equal to approximately half the aqueous volume.
-
Mixing: Stopper the funnel and invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.[14]
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat: Pour the aqueous layer back into the separatory funnel and repeat the extraction (steps 4-6) at least three more times. Combine all the organic extracts.
-
Washing: Wash the combined organic layers once with a small volume of brine.[7]
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator, ensuring the water bath temperature does not exceed 40°C.[12]
Protocol 2: Purification by Acid-Modified Silica Gel Chromatography
This protocol is designed to purify the acid while minimizing tailing and maximizing recovery.
-
Solvent System Preparation: Prepare the mobile phase. A common starting point is a mixture of hexane and ethyl acetate. To this mixture, add 0.5% (v/v) acetic acid.
-
Column Packing: Pack a chromatography column with silica gel using a slurry method with your initial, least polar solvent mixture.
-
Sample Loading: Dissolve the crude 3-hydroxy-4-pentenoic acid in a minimal amount of the mobile phase (or a slightly stronger solvent like dichloromethane if solubility is an issue). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.
-
Elution: Begin eluting the column with the starting solvent mixture (e.g., 70:30 hexane:ethyl acetate + 0.5% acetic acid).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This focused gradient helps to resolve closely eluting impurities.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent and acetic acid under high vacuum. It may be necessary to co-evaporate with a solvent like toluene to azeotropically remove the final traces of acetic acid.
III. Data and Visualization
Table 1: Comparison of Extraction Solvents for Polar Carboxylic Acids
| Solvent | Polarity Index | Boiling Point (°C) | Key Advantages | Common Issues |
| Diethyl Ether | 2.8 | 34.6 | Excellent solvent for many organics, easy to remove. | Highly flammable, can form explosive peroxides, prone to emulsions. |
| Dichloromethane (DCM) | 3.1 | 39.6 | Good solvent power, non-flammable. | Higher density than water, potential health hazard. |
| Ethyl Acetate | 4.4 | 77.1 | Higher polarity is effective for more polar compounds. | Higher boiling point makes it harder to remove, can hydrolyze. |
| Methyl-t-butyl ether (MTBE) | 2.5 | 55.2 | Less prone to peroxide formation than diethyl ether. | Lower solvent power for highly polar compounds. |
Data synthesized from general chemical principles and extraction literature.[17][18]
Diagrams
Workflow for Synthesis and Isolation
Caption: General workflow for synthesizing and isolating 3-hydroxy-4-pentenoic acid.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yields in 3-hydroxy-4-pentenoic acid isolation.
IV. Frequently Asked Questions (FAQs)
Q1: Can I store the crude 3-hydroxy-4-pentenoic acid before purification? A1: It is best to purify the product as soon as possible. As a β-hydroxy acid, it can slowly dehydrate or potentially polymerize upon standing, especially if residual acid or base from the workup is present. If storage is necessary, keep it under an inert atmosphere (N₂ or Ar) at low temperatures (≤ 4°C).
Q2: My ¹H NMR shows the double bond, but the hydroxyl peak is missing. Is this the dehydration product? A2: This is very likely. Dehydration leads to the formation of an α,β-unsaturated carboxylic acid. You would expect to see characteristic vinyl proton signals and the disappearance of the C-H proton adjacent to the hydroxyl group. Confirm this by comparing the spectrum to known data for the dehydrated product.
Q3: Is it possible to perform the synthesis and extraction in a one-pot fashion? A3: While some one-pot procedures exist for similar reactions, separating the synthesis and workup steps provides better control. The optimal conditions for the reaction (basic, controlled temperature) are fundamentally different from the optimal conditions for extraction (acidic, room temperature), making a sequential process more reliable for achieving high purity and yield.
Q4: I am using a biological fermentation broth to source my acid. What additional challenges should I consider? A4: Fermentation broths are complex aqueous mixtures containing proteins, salts, and other metabolites that can interfere with extraction.[18][19] A preliminary clarification step (e.g., centrifugation or filtration) is essential. Proteins may need to be precipitated (e.g., with acid or an organic solvent). The high salt concentration can either help ('salting out') or hinder the process. Reactive extraction or the use of specialized ionic liquids may be more effective than standard liquid-liquid extraction in these cases.[11][18]
References
-
Asenjo, J. A., & Andrews, B. A. (2011). Aqueous two-phase systems for protein separation in the biotechnology industry. In Separation and Purification Technologies in Biorefineries (pp. 355-379). John Wiley & Sons, Ltd. [Link]
-
Organic Syntheses Procedure: 4-Pentenoic acid, 3-oxo-, ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Valentin, H. E., & Steinbüchel, A. (1998). Biosynthesis and Characterization of Poly(3-hydroxy-4-pentenoic acid). Macromolecules, 31(1), 1-8. [Link]
-
Gîrban, A. M., Bîrdeanu, M. V., Vîtcan, A. N., & Gîrban, N. (2021). Applications of Ionic Liquids in Carboxylic Acids Separation. Molecules, 26(11), 3181. [Link]
-
Organic Syntheses Procedure: Notes. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Organic Syntheses Procedure: (r)-3-hydroxy-4-methylpentanoic acid. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Uesugi, T., & Watanabe, M. (2023). Extraction of Organic Acids with Hydrophobic Eutectic Mixtures Containing Terpenoids and Decanoic Acid. Journal of Chemical Engineering of Japan, 56(11), 230231. [Link]
-
ResearchGate: Optimization of the reaction conditions. a. (n.d.). ResearchGate. Retrieved from [Link]
-
MetBioNet. (2018). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. [Link]
-
Datar, R., & Agblevor, F. A. (2017). Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. In Biorefineries: Integrated Biochemical Processes for Liquid Fuels, Chemicals, and Polymers (pp. 393-424). CRC Press. [Link]
-
Kumar, S., & Kumar, R. (2015). Study on Extraction of Carboxylic Acid Using Solvent Extraction. International Journal of Advanced Engineering Research and Development, 2(2), 1-6. [Link]
-
Sprakel, L. M. J., & Schuur, B. (2018). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Separation and Purification Technology, 211, 815-827. [Link]
-
University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
Transgenomic. (n.d.). USER GUIDE FOR ORGANIC ACIDS ANALYSIS COLUMNS. [Link]
-
Henschke, J. P., et al. (2011). Efficient synthesis of 4-hydroxycyclopentenones: dysprosium(III) triflate catalyzed Piancatelli rearrangement. Tetrahedron Letters, 52(4), 453-455. [Link]
-
North, M., et al. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. Molecules, 27(24), 8427. [Link]
-
Solomons, T. W. G., & Fryhle, C. B. (n.d.). Aldol Addition Reactions. In Organic Chemistry, 10e. [Link]
-
PubChem. (n.d.). [S,(+)]-3-Hydroxy-4-pentenoic acid. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. [Link]
-
KPU Pressbooks. (n.d.). 6.4 Aldol Reactions – Organic Chemistry II. Retrieved from [Link]
-
US EPA. (2023). 4-Pentenoic acid, 3-hydroxy-3-methyl-5-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, butyl ester. Retrieved from [Link]
-
Agilent. (2018). Organic Acids Analysis Kit. [Link]
-
Wikipedia. (n.d.). Aldol reaction. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Synthesis by Aldol and Related Condensation Reactions. [Link]
-
D'Auria, M., et al. (2022). The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid. Molecules, 27(7), 2235. [Link]
-
Igwe, O. U., & Echeme, J. O. (2013). Isolation, Characterization and Antibacterial activity of 4-(4-phenyl-1, 4-dihydronaphthalen-1-yl) Pentenoic Acid from the Stem Bark of Brachystegia eurycoma Harms. International Journal of Drug Development & Research, 5(2), 335-340. [Link]
-
Waters Corporation. (n.d.). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Retrieved from [Link]
-
ResearchGate. (2025). Isolation and biological activities of 3-hydroxy-4(1H)-pyridone. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. This compound | C5H8O3 | CID 12740485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Aldol reaction - Wikipedia [en.wikipedia.org]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 6.4 Aldol Reactions – Organic Chemistry II [kpu.pressbooks.pub]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Applications of Ionic Liquids in Carboxylic Acids Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Troubleshooting [chem.rochester.edu]
- 15. metbio.net [metbio.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
Resolving stability issues of [S,(+)]-3-Hydroxy-4-pentenoic acid in storage
Welcome to the technical support center for [S,(+)]-3-Hydroxy-4-pentenoic acid. This resource is designed for researchers, scientists, and drug development professionals to address and resolve potential stability issues encountered during the storage and handling of this valuable chiral building block. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments.
Introduction
This compound (CAS No: 38996-05-3) is a bifunctional molecule featuring a carboxylic acid, a hydroxyl group, and a terminal double bond.[1][2] This unique combination of functional groups makes it a versatile synthon in organic chemistry, but also presents specific challenges regarding its stability in storage. Understanding the potential degradation pathways is critical for maintaining its purity and reactivity. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: I've noticed a change in the physical appearance of my this compound (e.g., color change, increased viscosity). What could be the cause?
A change in physical appearance is often the first indicator of compound degradation. For a molecule like this compound, this could be due to:
-
Oxidation: The allylic alcohol and the terminal double bond are susceptible to oxidation, which can lead to the formation of colored impurities or byproducts.[3][4][5]
-
Polymerization: The vinyl group (the terminal double bond) can undergo radical or acid-catalyzed polymerization, leading to an increase in viscosity or even solidification.[6][7][8][9]
-
Lactonization: Intramolecular esterification between the hydroxyl and carboxylic acid groups can form a lactone, which may have different physical properties.
Q2: What are the optimal storage conditions for this compound?
While specific stability data for this compound is not extensively published, based on its structure and general principles for storing unsaturated fatty acids, the following conditions are recommended:[10][11][12]
-
Temperature: Store at or below -20°C. For long-term storage, -80°C is preferable to minimize the rates of all potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light, as light can catalyze radical reactions leading to polymerization and oxidation.
-
Container: Use a tightly sealed, amber glass vial or a container made of a non-reactive material.
Q3: Can I store this compound in a solvent?
Storing the compound in a dry, aprotic solvent can be a good strategy to prevent intermolecular reactions like polymerization, especially for long-term storage. However, the choice of solvent is critical. Anhydrous ethers (like THF or dioxane) or hydrocarbons (like hexane) are potential options. Avoid protic solvents which could participate in reactions. It is crucial to use a high-purity, anhydrous solvent and store the solution under the same stringent conditions as the neat compound (low temperature, inert atmosphere, and protection from light).
Q4: How can I check the purity of my stored this compound?
A multi-faceted approach is recommended to assess purity:
-
Chromatography (HPLC): Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice to determine both chemical and enantiomeric purity.[13][14][15][16][17]
-
Spectroscopy (NMR): ¹H and ¹³C NMR spectroscopy can provide detailed structural information and help identify degradation products.[18][19][20][21]
-
Mass Spectrometry (MS): Mass spectrometry can be used to identify the molecular weight of the compound and any potential degradation products.[22][23][24][25]
Troubleshooting Guide: Resolving Stability Issues
This section provides a more in-depth guide to identifying and mitigating specific stability issues.
Issue 1: Loss of Potency or Inconsistent Experimental Results
Potential Cause: Degradation of the starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Step-by-Step Protocol for Purity Assessment:
-
Visual Inspection: Note any changes in color, viscosity, or the presence of solid precipitates.
-
Analytical Testing:
-
Chiral HPLC: Develop a method to separate the (S) and (R) enantiomers and any potential degradation products. A typical starting point would be a chiral column (e.g., Chiralcel OD-H) with a mobile phase of hexane and isopropanol with a small amount of trifluoroacetic acid.[15]
-
¹H NMR: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a spectrum. Look for the disappearance of the vinyl protons and the appearance of new signals that could indicate oxidation, polymerization, or lactonization.
-
LC-MS: Use a soft ionization technique like electrospray ionization (ESI) to identify the molecular ion of the parent compound and any potential higher or lower molecular weight impurities.[25]
-
Issue 2: Suspected Degradation Pathways and Their Identification
Based on the structure of this compound, several degradation pathways are plausible.
A. Oxidation:
The allylic alcohol is susceptible to oxidation to form an α,β-unsaturated ketone.[3][4][5][26]
Caption: Oxidation of the allylic alcohol.
Identification:
-
NMR: Look for the disappearance of the C-H proton signal of the alcohol and the appearance of a new ketone carbonyl signal in the ¹³C NMR spectrum (around 200 ppm).
-
IR: Appearance of a new carbonyl stretch corresponding to a ketone.
Mitigation:
-
Strictly store under an inert atmosphere (argon or nitrogen).
-
Avoid exposure to air, especially during handling.
-
Consider adding a radical scavenger like BHT to solutions, but be mindful of potential interference in subsequent reactions.
B. Polymerization:
The vinyl group can undergo polymerization, initiated by radicals, light, or acid.[6][7][8][9]
Caption: Polymerization of the vinyl group.
Identification:
-
Physical Appearance: Increased viscosity, gelling, or solidification.
-
NMR: Broadening of signals in the ¹H and ¹³C NMR spectra.
-
Size Exclusion Chromatography (SEC): Detection of higher molecular weight species.
Mitigation:
-
Store in the dark at low temperatures.
-
Avoid contact with acidic or radical-initiating substances.
-
Consider storing in a dilute solution with an inhibitor.
C. Lactonization:
Intramolecular cyclization can lead to the formation of a five-membered lactone (γ-valerolactone derivative). While 4-hydroxy acids readily form five-membered lactones, the formation of a four-membered lactone from a 3-hydroxy acid is generally less favorable due to ring strain.[27] However, under certain conditions (e.g., heating, acid catalysis), it might occur.
Caption: Potential lactonization to a β-lactone.
Identification:
-
IR: Appearance of a characteristic lactone carbonyl stretch (typically higher frequency than a carboxylic acid).
-
NMR: Changes in the chemical shifts of the protons and carbons involved in the ring formation.
-
MS: Detection of a species with the same molecular formula but a different fragmentation pattern.
Mitigation:
-
Avoid high temperatures and acidic conditions during storage and handling.
-
Store as a salt (e.g., with a non-reactive base) if compatible with the intended application.
Summary of Recommended Storage and Handling Procedures
| Parameter | Recommendation | Rationale |
| Temperature | ≤ -20°C (long-term: -80°C) | Reduces rates of all chemical reactions.[10][11] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the allylic alcohol and double bond. |
| Light | Protect from light | Prevents light-induced radical polymerization. |
| Container | Tightly sealed amber glass vial | Prevents exposure to air and light. |
| Form | Neat solid or in a dry, aprotic solvent | Dilution can reduce the rate of intermolecular reactions. |
| Handling | Minimize exposure to air and moisture | Prevents oxidation and potential side reactions. |
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the chemical and enantiomeric purity of this compound.
-
Column: A chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralpak series) is recommended.[15]
-
Mobile Phase: A non-polar mobile phase like hexane with a polar modifier such as isopropanol or ethanol is a good starting point for normal-phase chiral separations. The addition of a small percentage of an acidic modifier (e.g., 0.1% trifluoroacetic acid) can improve peak shape for acidic analytes.[13]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the molecule lacks a strong chromophore.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
-
¹H NMR: The spectrum should show characteristic signals for the vinyl protons, the proton on the carbon bearing the hydroxyl group, and the methylene protons adjacent to the carbonyl group. The integration of these signals should be consistent with the structure. Degradation can be monitored by the appearance of new signals or changes in the existing ones.
-
¹³C NMR: The spectrum will show distinct signals for the carboxylic acid carbon, the carbons of the double bond, the carbon attached to the hydroxyl group, and the other aliphatic carbons. This can be a powerful tool to identify the formation of new functional groups upon degradation.[18][20]
Mass Spectrometry (MS) for Molecular Weight Confirmation
-
Technique: Electrospray ionization (ESI) in negative mode is well-suited for analyzing carboxylic acids.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻. The presence of other ions may indicate impurities or degradation products. Tandem MS (MS/MS) can be used to fragment the parent ion and obtain structural information.[22][23][25]
By adhering to these guidelines and utilizing the troubleshooting protocols, researchers can ensure the stability and integrity of their this compound, leading to more reliable and reproducible experimental outcomes.
References
-
Selective Aerobic Oxidation of Allylic Alcohols to Carbonyl Compounds Using Catalytic Pd(OAc)2. (n.d.). Retrieved from [Link]
-
Harding, K. E., May, L. M., & Dick, K. F. (1975). Selective oxidation of allylic alcohols with chromic acid. The Journal of Organic Chemistry, 40(11), 1664–1665. Retrieved from [Link]
-
The mechanism of oxidation of allylic alcohols to alpha,beta-unsaturated ketones by cytochrome P450. (1996). Chemical Research in Toxicology, 9(5), 871–874. Retrieved from [Link]
-
Vinyl polymer. (n.d.). Grokipedia. Retrieved from [Link]
-
Vinyl compound. (2025, December 26). In Encyclopædia Britannica. Retrieved from [Link]
-
Epoxidation of allylic alcohols. (n.d.). In Wikipedia. Retrieved from [Link]
-
Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. (n.d.). Chemical Communications. Retrieved from [Link]
-
Gowda, S. G. B., Liang, C., Gowda, D., Hou, F., Kawakami, K., Fukiya, S., Yokota, A., Chiba, H., & Hui, S.-P. (2020). Chemical Labeling Assisted Detection and Identification of Short Chain Fatty Acid Esters of Hydroxy Fatty Acid in Rat Colon and Cecum Contents. Metabolites, 10(10), 403. Retrieved from [Link]
-
Vinyl Polymer Synthesis. (n.d.). Polymer and Biomaterials Chemistry Laboratories. Retrieved from [Link]
-
Synthesis of vinyl polymers via enzymatic oxidative polymerisation. (n.d.). SciSpace. Retrieved from [Link]
-
Gowda, S. G. B., Liang, C., Gowda, D., et al. (2020). Identification of short-chain fatty acid esters of hydroxy fatty acids (SFAHFAs) in a murine model by nontargeted analysis using ultra-high-performance liquid chromatography/linear ion trap quadrupole-Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 34(17), e8831. Retrieved from [Link]
-
Radical polymerisation of vinyl‐based monomers and schematic... (n.d.). ResearchGate. Retrieved from [Link]
-
LC/MS/MS Method Package for Short Chain Fatty Acids. (n.d.). Shimadzu. Retrieved from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12). LCGC International. Retrieved from [Link]
-
Han, J., & Lin, K. (2018). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Molecules, 23(10), 2535. Retrieved from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Couturier, L. I. E., et al. (2017). State of art and best practices for fatty acid analysis in aquatic sciences. ICES Journal of Marine Science, 74(9), 2376-2391. Retrieved from [Link]
-
Chemical Reactivity. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]
-
Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (2020). Journal of Pharmaceutical and Biomedical Analysis, 191, 113596. Retrieved from [Link]
-
Chiral HPLC Method Development. (n.d.). I.B.S. Retrieved from [Link]
-
HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie, 56(4), 156–166. Retrieved from [Link]
-
Fatty Acids. (n.d.). Cargo Handbook. Retrieved from [Link]
-
4-Pentenoic acid, 3-hydroxy-3-methyl-5-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, butyl ester. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Metabolism of 4-pentenoic acid and inhibition of thiolase by metabolites of 4-pentenoic acid. (1981). Biochemistry, 20(13), 3701–3709. Retrieved from [Link]
-
The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid. (2022). Molecules, 27(7), 2265. Retrieved from [Link]
-
SUPPORTING MATERIALS. (n.d.). Retrieved from [Link]
-
Rudy, M. D., Kainz, M. J., Graeve, M., Colombo, S. M., & Arts, M. T. (2016). Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities. PloS one, 11(8), e0160497. Retrieved from [Link]
-
NMR Spectroscopy. (2020, February 14). University of Wisconsin-Madison. Retrieved from [Link]
-
What solvent should we use for fatty acid standards storage? (2019, October 5). ResearchGate. Retrieved from [Link]
-
Chemoenzymatic Halocyclization of 4-Pentenoic Acid at Preparative Scale. (2020). ACS Sustainable Chemistry & Engineering, 8(5), 2266–2273. Retrieved from [Link]
-
Pentenoic acid – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Notes. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Iodolactonization of 4-Pentenoic Acid. (n.d.). ResearchGate. Retrieved from [Link]
-
Shelf Life Enhancement of Structured Lipids Rich in Omega-3 Fatty Acids Using Rosemary Extract: A Sustainable Approach. (2024). ACS Food Science & Technology. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(4), 739–746. Retrieved from [Link]
Sources
- 1. This compound | C5H8O3 | CID 12740485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Selective oxidation of allylic alcohols with chromic acid [organic-chemistry.org]
- 5. The mechanism of oxidation of allylic alcohols to alpha,beta-unsaturated ketones by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Vinyl compound | Synthesis, Polymers, Monomers | Britannica [britannica.com]
- 8. polybiomaterials.com [polybiomaterials.com]
- 9. researchgate.net [researchgate.net]
- 10. vliz.be [vliz.be]
- 11. Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hplc.today [hplc.today]
- 17. csfarmacie.cz [csfarmacie.cz]
- 18. The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. thno.org [thno.org]
- 20. organicchemistrydata.org [organicchemistrydata.org]
- 21. scs.illinois.edu [scs.illinois.edu]
- 22. mdpi.com [mdpi.com]
- 23. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 24. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 25. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 27. Chemical Reactivity [www2.chemistry.msu.edu]
Minimizing dehydration side-reactions of 3-hydroxy-4-pentenoic acid
Technical Support Center: 3-Hydroxy-4-pentenoic Acid
Introduction: The Challenge of Stability
3-Hydroxy-4-pentenoic acid is a valuable bifunctional molecule, featuring a carboxylic acid, a secondary alcohol, and a terminal alkene. However, its utility is often challenged by a propensity for dehydration side-reactions. The molecule's structure, combining a β-hydroxy acid with an allylic alcohol system, creates a favorable thermodynamic driving force for the elimination of water to form highly stable, conjugated dienoic acids. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and protocols to minimize these unwanted side-reactions, ensuring the integrity of the target molecule during storage and chemical transformations.
Frequently Asked Questions (FAQs)
Q1: My solution of 3-hydroxy-4-pentenoic acid is showing unexpected UV activity and a changed pH over time. What is happening?
A1: You are likely observing spontaneous dehydration. The molecule's structure is susceptible to both acid- and base-catalyzed elimination of water.[1][2] This process forms conjugated dienes, such as (2E,4)-pentadienoic acid or (3,5)-pentadienoic acid, which possess strong chromophores that absorb in the UV spectrum. The reaction mechanism is facilitated by the formation of a resonance-stabilized allylic carbocation under acidic conditions or via an E1cB mechanism under basic conditions, where an enolate forms prior to hydroxyl group elimination.[1][3][4][5]
The change in pH can result from the formation of these new acidic species or consumption of any acidic/basic catalysts present in trace amounts. The stability of the resulting conjugated system is a significant thermodynamic driver for this reaction.[6]
Q2: What are the primary factors that promote the dehydration of 3-hydroxy-4-pentenoic acid?
A2: The three primary culprits promoting dehydration are heat, strong acids, and strong bases.
-
Temperature: Elevated temperatures provide the necessary activation energy for the elimination reaction. Dehydration is often observed to accelerate at even slightly elevated temperatures (e.g., >30-40 °C), especially if catalytic impurities are present.[1]
-
Acid Catalysis: Protic acids (e.g., HCl, H₂SO₄) or Lewis acids can protonate the hydroxyl group, converting it into a good leaving group (H₂O). This initiates the formation of a relatively stable, resonance-stabilized secondary allylic carbocation, which then rapidly loses a proton to form the conjugated diene.[3][4][7]
-
Base Catalysis: Strong bases (e.g., NaOH, t-BuOK) can deprotonate the carbon alpha to the carbonyl group (C2), forming an enolate. This enolate can then expel the hydroxide ion from the beta position (C3) in an E1cB-type elimination.[1][5]
Q3: How should I store 3-hydroxy-4-pentenoic acid to ensure its long-term stability?
A3: Proper storage is critical. We recommend the following conditions:
-
Temperature: Store at low temperatures, ideally at or below -20°C.
-
Inert Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential oxidation or interaction with atmospheric moisture and CO₂.
-
Solvent: If stored in solution, use a high-purity, dry, aprotic solvent (e.g., THF, Dioxane, or Acetonitrile). Avoid protic solvents like alcohols or water for long-term storage, as they can facilitate proton transfer.
-
pH: Ensure the solution is free from acidic or basic contaminants. If the material was synthesized, ensure it is properly quenched and neutralized before storage.
Q4: I need to perform an esterification reaction. How can I avoid dehydration?
A4: Standard Fischer esterification using a strong acid catalyst and heat is highly likely to cause complete dehydration. Instead, use mild, room-temperature or sub-ambient temperature coupling methods that do not require strong acids.
Recommended Coupling Reagents:
-
Carbodiimides: Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) with a catalyst like 4-Dimethylaminopyridine (DMAP).
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, or TBTU with a non-nucleophilic base such as Diisopropylethylamine (DIPEA).
These methods activate the carboxylic acid in situ under neutral or mildly basic conditions, allowing it to react with an alcohol without generating the conditions favorable for elimination.
Troubleshooting Guide: Dehydration Side-Reactions
| Symptom / Observation | Potential Cause | Recommended Solution |
| Appearance of a new peak in HPLC-UV analysis during reaction workup. | Dehydration to a conjugated diene. | Lower the reaction temperature. Use milder reagents. Ensure all workup solutions (e.g., aqueous washes) are pH-neutral and cold. |
| Low yield and isolation of a non-polar, UV-active byproduct. | The reaction conditions (heat, pH) are too harsh, favoring the dehydration pathway. | Re-evaluate the entire experimental protocol. See Q4 for milder alternatives for common transformations. |
| ¹H NMR spectrum shows complex olefinic signals instead of the expected pattern. | Formation of a mixture of geometric isomers of the dehydrated product (e.g., E/Z isomers). | Confirm the structure of byproducts via 2D NMR or LC-MS. To prevent this, strictly control the reaction temperature to below 0°C. |
| Material degrades upon concentration on a rotary evaporator. | Residual acidic or basic impurities are being concentrated, and the applied heat is accelerating dehydration. | Neutralize the crude product solution before concentration. Use low-temperature evaporation techniques (e.g., high vacuum at <25°C water bath temperature) or lyophilization if possible. |
Visualizing the Degradation Pathway
Understanding the mechanism is key to preventing it. The following diagrams illustrate the acid- and base-catalyzed dehydration pathways.
Caption: Acid-catalyzed dehydration pathway.
Caption: Base-catalyzed dehydration pathway.
Experimental Protocols
Protocol 1: Mild Esterification using HATU Coupling
This protocol describes the formation of a methyl ester as an example, minimizing the risk of dehydration.
Materials:
-
3-Hydroxy-4-pentenoic acid
-
Methanol (dry)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve 3-hydroxy-4-pentenoic acid (1.0 eq) in dry DCM under an Argon atmosphere in a flask cooled to 0°C.
-
Add HATU (1.1 eq) to the solution and stir for 5 minutes.
-
Add dry Methanol (1.2 eq) to the mixture.
-
Slowly add DIPEA (2.5 eq) dropwise over 10 minutes, ensuring the temperature remains at 0°C.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with cold, saturated aqueous NH₄Cl.
-
Extract the product with DCM or Ethyl Acetate.
-
Wash the organic layer sequentially with cold 5% NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at a low temperature (<25°C).
-
Purify by flash column chromatography.
Protocol 2: Troubleshooting Workflow for Unexpected Dehydration
This workflow guides the logical process of identifying and solving dehydration issues.
Caption: Logical troubleshooting workflow.
References
- Flow Dehydration and Hydrogenation of Allylic Alcohols.Eur. J. Org. Chem. 2017, 1365–1368.
- Acid-catalyzed dehydration of β-hydroxy carbonyl compounds. Vaia.
- Dehydration of Aldol Products - Synthesis of Enones.Chemistry LibreTexts.
- Highly Regio- and Stereoselective Dehydration of Allylic Alcohols to Conjug
- Video: Dehydration of Aldols to Enones: Acid-Catalyzed Aldol Condens
- Propose mechanisms for the following base-catalyzed condens
- [R,(-)]-3-Hydroxy-4-pentenoic acid.Guidechem.
- Which of the following compounds will most readily be dehydrated to give alkene under acidic condition.Vedantu.
- Methods of the Dehydration Process and Its Effect on the Physicochemical Properties of Stingless Bee Honey: A Review.MDPI.
- 3 Factors That Stabilize Carboc
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. vaia.com [vaia.com]
- 4. Video: Dehydration of Aldols to Enones: Acid-Catalyzed Aldol Condensation [jove.com]
- 5. Propose mechanisms for the following base-catalyzed condensations... | Study Prep in Pearson+ [pearson.com]
- 6. Which of the following compounds will most readily class 11 chemistry CBSE [vedantu.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Catalyst Deactivation in the Reduction of 3-Hydroxy-4-Pentenoic Acid
Welcome to the technical support center for the catalytic reduction of 3-hydroxy-4-pentenoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of catalyst poisoning. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the success and reproducibility of your experiments.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues you may encounter during the hydrogenation of 3-hydroxy-4-pentenoic acid. Our approach is to identify the symptoms, diagnose the root cause, and provide actionable solutions.
Question 1: My reaction has stalled or is proceeding much slower than expected. What is the likely cause?
A significant decrease in the reaction rate is the most common indicator of catalyst deactivation.[1] The primary suspect is catalyst poisoning, where impurities in the reaction mixture bind to the active sites on your catalyst, preventing them from facilitating the reaction.[2]
-
Immediate Diagnostic Steps:
-
Check Hydrogen Pressure: Ensure your H₂ source is not depleted and that the system is maintaining pressure.
-
Analyze an Aliquot: Use an appropriate analytical method (e.g., GC, HPLC, NMR) to confirm that the reaction has indeed stalled and not simply reached equilibrium.
-
Review Your Reagents: Scrutinize the purity of your substrate, solvents, and hydrogen gas. Trace impurities are a leading cause of poisoning.[1]
-
-
Possible Causes & Solutions:
-
Poisoning: This is the most probable cause. Impurities like sulfur, nitrogen compounds, or heavy metals strongly adsorb to the catalyst surface, blocking active sites.[3][4]
-
Solution: The immediate remedy is to filter the current catalyst and add a fresh batch. For a long-term solution, you must identify and eliminate the source of the poison. Refer to the "Preventative Strategies" and "Poison Identification" sections below.
-
-
Insufficient Mass Transfer: The reaction may be limited by the rate at which hydrogen gas can dissolve into the liquid phase and reach the catalyst surface.
-
Solution: Increase the agitation/stirring speed to improve gas-liquid mixing. Ensure the reactor design provides adequate surface area for gas exchange.
-
-
Thermal Degradation (Sintering): Operating at excessively high temperatures can cause the small metal particles of your catalyst to agglomerate, which reduces the active surface area.[5][6]
-
Solution: Review your reaction temperature. If high temperatures are required, consider a catalyst with higher thermal stability or one with a support that mitigates sintering.
-
-
Question 2: My product selectivity has changed. Instead of the desired saturated alcohol, I'm seeing other products. Is this related to poisoning?
Yes, a change in product selectivity can be a subtle but clear sign of catalyst poisoning.[7] This occurs when the poison doesn't block all active sites uniformly. It may selectively block the sites responsible for a specific step in the reaction pathway, favoring an alternative route.
-
Possible Scenarios:
-
Incomplete Reduction: You may observe an accumulation of the intermediate aldehyde or the saturated carboxylic acid. This suggests that the sites responsible for the final reduction steps are being preferentially poisoned.
-
Hydrogenolysis of the Hydroxyl Group: In some cases, aggressive catalysts or harsh conditions can lead to the removal of the -OH group. A change in the catalyst's electronic properties due to poisoning could potentially favor this side reaction.
-
-
Troubleshooting & Solutions:
-
Characterize Byproducts: Isolate and identify the unexpected products to understand the alternative reaction pathway.
-
Consider a More Selective Catalyst: If the issue persists even with pure reagents, a different catalytic system may be required. Bimetallic catalysts, for instance, can be designed to enhance selectivity by creating distinct active sites for different reaction steps, such as H₂ activation and substrate adsorption.[8]
-
Optimize Reaction Conditions: Lowering the temperature or pressure can sometimes improve selectivity by disfavoring high-activation-energy side reactions.[7]
-
Question 3: How can I definitively identify the poison affecting my catalyst?
Identifying the specific poison is a critical step for effective troubleshooting and prevention.[1] This typically requires the use of advanced surface and elemental analysis techniques.[5][9]
| Analytical Technique | Information Provided | Common Poisons Detected |
| ICP-MS/OES | Detects and quantifies trace metal impurities. | Heavy metals (Pb, Hg, As), Phosphorus.[10] |
| XPS | Determines the elemental composition and chemical state of the catalyst surface. | Sulfur, Nitrogen, Halides, Carbon Monoxide.[1][5] |
| TPD | Studies the desorption of adsorbed species, revealing the strength of the poison-catalyst bond. | Characterizes the nature of adsorbed species like CO or sulfur compounds.[5][9] |
| Elemental Analysis (CHN/S) | Measures the bulk content of Carbon, Hydrogen, Nitrogen, and Sulfur. | Sulfur and Nitrogen compounds.[10] |
A logical workflow for identifying and resolving catalyst poisoning is essential for systematic troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons I should be aware of?
Catalyst poisons can originate from reactants, solvents, or even the apparatus itself.[1] The most common culprits for hydrogenation catalysts like Palladium (Pd), Platinum (Pt), and Nickel (Ni) are:
-
Sulfur Compounds: Thiols, sulfides, and thiophenes are potent poisons, even at ppm levels. They form strong chemical bonds with metal active sites.[1][7][11]
-
Nitrogen Compounds: Amines, amides, nitriles, and some heterocycles can act as inhibitors by adsorbing to active sites.[1][4]
-
Heavy Metals: Traces of lead, mercury, and arsenic can cause irreversible poisoning.[1][10]
-
Carbon Monoxide (CO): Often an impurity in hydrogen gas, CO strongly adsorbs onto metal surfaces and can block active sites.[1][12]
-
Halides: Chloride, bromide, and iodide ions can deactivate catalysts.[1]
Q2: What is the difference between reversible and irreversible poisoning?
The distinction lies in the strength of the bond between the poison and the catalyst's active site.[1]
-
Reversible Poisoning: The poison is weakly adsorbed to the active sites. The catalyst's activity can often be restored by removing the poison source or through a mild regeneration process, such as thermal treatment to desorb the species.[1][13]
-
Irreversible Poisoning: The poison forms a strong, stable chemical bond with the active sites.[1] This often results in a permanent loss of activity, and the catalyst may need to be replaced. Heavy metals and sulfur compounds at low temperatures often cause irreversible poisoning.[6]
Q3: Can a poisoned catalyst be regenerated?
In many cases, yes. The success and method of regeneration depend entirely on the nature of the poison and the catalyst.[1]
-
Thermal Treatment: Heating the catalyst in a stream of inert or reactive gas can desorb or decompose some poisons.[1]
-
Chemical Washing: Using acidic or basic solutions can dissolve and remove certain types of poisons.[1]
-
Solvent Extraction: A suitable solvent can be used to extract the poisoning species.[1] For example, supercritical CO₂ has been shown to effectively regenerate thiophene-poisoned Ni catalysts.[14]
It is crucial to note that aggressive regeneration procedures can sometimes alter the catalyst's structure or selectivity, for instance, by causing sintering.[14][15]
Q4: Are there catalysts that are more resistant to poisoning?
Yes, developing poison-tolerant catalysts is an active area of research. Key strategies include:
-
Bimetallic Catalysts: Combining a primary catalytic metal (like Pd) with a second metal (like Ag, Cu, or Re) can alter the electronic properties of the active sites, reducing their affinity for poisons like sulfur.[7][8][16][17] The second metal can also create a synergistic effect, where one metal is responsible for H₂ activation and the other for substrate binding, making the overall system more robust.[8]
-
Catalyst Supports: The choice of support material can influence poison resistance. For example, some oxide supports can act as traps for poisons, protecting the active metal nanoparticles.[7]
The mechanism of poisoning involves the strong chemisorption of impurities onto the catalyst's active sites, effectively blocking them from reactants.
Experimental Protocols
These protocols provide a general framework. Specific parameters should be optimized for your particular setup and catalyst.
Protocol 1: General Procedure for Catalytic Hydrogenation
This protocol describes a typical batch hydrogenation of 3-hydroxy-4-pentenoic acid.
-
Catalyst Pre-treatment: If required, activate the catalyst (e.g., 5% Pd/C) according to the manufacturer's instructions. This may involve reduction under a hydrogen flow at an elevated temperature.
-
Reactor Setup: To a high-pressure reactor, add the 3-hydroxy-4-pentenoic acid and a suitable solvent (e.g., ethanol, ethyl acetate).
-
Catalyst Addition: Add the catalyst under an inert atmosphere (e.g., Nitrogen or Argon). The catalyst loading is typically 1-5 mol% relative to the substrate.
-
System Purge: Seal the reactor and purge the system several times with low-pressure hydrogen gas to remove all air.
-
Reaction: Pressurize the reactor to the desired hydrogen pressure (e.g., 5-10 bar) and begin vigorous stirring. Heat the reaction to the target temperature (e.g., 25-60 °C).
-
Monitoring: Monitor the reaction's progress by measuring hydrogen uptake or by periodically taking aliquots (under safe conditions) for analysis by GC, HPLC, or NMR.[1]
-
Work-up: Once the reaction is complete, cool the reactor to room temperature, carefully vent the excess hydrogen, and purge the system with an inert gas. Filter the reaction mixture to remove the catalyst. The product can then be isolated from the filtrate.
Protocol 2: Identification of Metal Poisons using ICP-MS
This protocol provides a general guideline for detecting trace metal contaminants on a catalyst.[1]
-
Sample Preparation: Accurately weigh a representative sample (e.g., 10-50 mg) of the spent (poisoned) catalyst.
-
Digestion: Digest the catalyst sample in a mixture of high-purity acids (e.g., aqua regia) using a microwave digestion system to bring the metals into solution. Safety Note: This step must be performed in a fume hood with appropriate personal protective equipment.
-
Dilution: Dilute the digested sample to a known volume with deionized water to bring the analyte concentrations within the instrument's linear range.
-
Instrument Calibration: Prepare a series of calibration standards containing known concentrations of the suspected metal poisons.
-
Analysis: Analyze the prepared sample and calibration standards using an ICP-MS instrument. The instrument will ionize the sample in a plasma, and the mass spectrometer will separate and quantify the ions based on their mass-to-charge ratio.[1]
-
Data Analysis: Compare the signal intensities from the sample to the calibration curve to determine the concentration of each metal poison.[1]
Protocol 3: Thermal Regeneration of a Deactivated Catalyst
This protocol describes a general procedure for regenerating a catalyst deactivated by volatile or thermally labile poisons.[1]
-
Catalyst Loading: Load the deactivated catalyst into a tube furnace or a suitable reactor.
-
Inert Gas Purge: Purge the system with an inert gas (e.g., nitrogen or argon) at room temperature to remove any residual reactants or air.
-
Heating Program: While maintaining a continuous flow of inert gas, heat the catalyst to a specific temperature (e.g., 200-400 °C). The optimal temperature and duration depend on the nature of the poison and the thermal stability of the catalyst. Hold at this temperature for several hours.
-
Optional Oxidative/Reductive Step: For some types of poisoning (e.g., coking), a controlled oxidation step (dilute air in N₂) followed by a reduction step (dilute H₂ in N₂) may be necessary.[1]
-
Cooling: After the thermal treatment, cool the catalyst to room temperature under the inert gas flow.
-
Passivation (if necessary): For pyrophoric catalysts, a passivation step (e.g., using a very low concentration of oxygen in nitrogen) may be required before exposing them to air.
The regeneration process aims to remove poisons and restore the catalyst's activity, which should always be verified experimentally.
References
- Vertex AI Search. (n.d.). Spatial distance effect of bimetallic active sites for selective hydrogenation.
- BenchChem. (2025). Dealing with catalyst poisoning in the hydrogenation for synthesis.
- Industrial & Engineering Chemistry Research. (2001, February 23). Regeneration of Poisoned Nickel Catalyst by Supercritical CO2 Extraction.
- PMC. (n.d.). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions.
- Applied Catalysts. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
- Intertek. (n.d.). Catalyst Poisoning Testing.
- Micromeritics. (n.d.). Introduction to Chemical Adsorption Analytical Techniques and their Applications to Catalysis.
- BenchChem. (2025). Technical Support Center: Catalyst Poisoning in Lindlar Hydrogenation.
- BenchChem. (n.d.). Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds.
- University of Delaware. (n.d.). Selective hydrogenation on zeolite-supported bimetallic catalysts. UDSpace.
- ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Fiveable. (2025, August 15). Catalytic Poisoning Definition.
- Wikipedia. (n.d.). Catalyst poisoning.
- AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes.
- University of Manchester. (2019, June 4). Selective hydrogenation of unsaturated carboxylic acids. Research Explorer.
- Transactions of the Faraday Society. (n.d.). Interaction of sulphur compounds with palladium. RSC Publishing.
- PMC. (2023, July 26). The mathematical catalyst deactivation models: a mini review.
- StudySmarter. (2024, August 27). Catalyst Regeneration: Methods & Process.
- Matmatch. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. fiveable.me [fiveable.me]
- 5. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 6. ammoniaknowhow.com [ammoniaknowhow.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. oaepublish.com [oaepublish.com]
- 9. micromeritics.com [micromeritics.com]
- 10. Catalyst Poisoning Testing [intertek.com]
- 11. Interaction of sulphur compounds with palladium - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 12. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 13. The mathematical catalyst deactivation models: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Selective hydrogenation on zeolite-supported bimetallic catalysts [udspace.udel.edu]
- 17. research.manchester.ac.uk [research.manchester.ac.uk]
Validation & Comparative
Comparative Guide: Mass Spectrometry Profiling of Hydroxy Pentenoic Acid Derivatives
Topic: Mass Spectrometry Fragmentation Patterns of Hydroxy Pentenoic Acid Derivatives Content Type: Publish Comparison Guide
Executive Summary
Hydroxy pentenoic acids (HPAs), particularly 4-hydroxy-2-pentenoic acid (4-HPA) , are critical intermediates in lipid peroxidation cascades (e.g., 4-HNE metabolism) and fermentation pathways. Their analysis is complicated by two factors: isomeric diversity (position of the hydroxyl/double bond) and spontaneous lactonization (forming angelica lactones).
This guide compares the two dominant analytical workflows: GC-MS (EI) with Silylation (The Gold Standard for Structural Elucidation) versus LC-MS/MS (ESI) Negative Mode (The Alternative for High-Throughput Quantitation). We analyze the fragmentation physics, providing researchers with the data needed to select the optimal protocol for drug metabolism or lipidomics studies.
Part 1: Comparative Analysis of Analytical Architectures
The "Product" (Method A): GC-MS with TMS Derivatization
Core Principle: Chemical modification of polar groups (-OH, -COOH) with Trimethylsilyl (TMS) groups to increase volatility and induce charge-directed fragmentation in Electron Ionization (EI).
-
Target Derivative: Bis-TMS ether/ester of 4-hydroxy-2-pentenoic acid.
-
Performance Profile:
-
Structural Resolution: High. Distinct fragmentation patterns differentiate positional isomers (e.g., 4-OH vs. 3-OH).
-
Sensitivity: Moderate (Femtomole range in SIM mode).
-
Stability: Requires anhydrous conditions; derivatives are moisture-sensitive.
-
The Alternative (Method B): LC-MS/MS (ESI Negative Mode)
Core Principle: Soft ionization of the underivatized free acid or its lactone form, utilizing Collision-Induced Dissociation (CID).
-
Target Analyte: Deprotonated molecular ion
. -
Performance Profile:
-
Structural Resolution: Low. Fragmentation is often dominated by neutral losses (
, ), making isomer differentiation difficult without chromatographic separation. -
Sensitivity: High (Attomole range on modern Q-ToFs/Orbitraps).
-
Throughput: Excellent (No derivatization required).
-
Comparison Matrix
| Feature | GC-MS (TMS Derivative) | LC-MS/MS (ESI Negative) |
| Ionization Energy | Hard (70 eV) - Rich Fragmentation | Soft - Molecular Ion Dominant |
| Isomer Distinction | Excellent (Diagnostic alpha-cleavages) | Poor (Generic neutral losses) |
| Sample Prep Time | High (30-60 min derivatization) | Low (Dilute & Shoot) |
| Lactone Handling | Opens lactone ring (with oxime/silylation) | Detects lactone/acid equilibrium mix |
| Key Application | Unknown Identification / Metabolomics | Targeted Quantification / PK Studies |
Part 2: Deep Dive - Fragmentation Mechanisms
GC-MS Fragmentation Pattern (Bis-TMS Derivative)
Precursor Molecule: 4-hydroxy-2-pentenoic acid, Bis-TMS derivative.
Molecular Weight: 260 Da (
Mechanism:
In Electron Ionization (70 eV), the radical cation
-
Molecular Ion (
): 260 (Often weak intensity). -
M-15 (Loss of Methyl):
245. Diagnostic for TMS derivatives. -
-Cleavage (Dominant): Cleavage adjacent to the allylic ether oxygen at C4.
-
Pathway: The bond between C3 and C4 is vulnerable due to resonance stabilization from the double bond and the TMS-ether.
-
Fragment: Formation of the stabilized allylic ion or the silylated oxonium ion.
-
-
Rearrangement Ions:
-
147: Pentamethyldisiloxane cation
. Indicates presence of two TMS groups in proximity (common in hydroxy-acids). -
73: Trimethylsilyl cation
. The universal base peak for TMS derivatives.
-
147: Pentamethyldisiloxane cation
LC-MS/MS Fragmentation Pattern (ESI Negative)
Precursor Molecule: 4-hydroxy-2-pentenoic acid (Free Acid).
Precursor Ion:
Mechanism: Collision-Induced Dissociation (CID) drives neutral losses.
-
Decarboxylation: Loss of
(44 Da).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
115
71 (Product ion).
-
115
-
Dehydration: Loss of
(18 Da).-
115
97. -
Note: This often mimics the lactone structure.
-
115
-
Combined Loss: Loss of
.-
115
53 ( ).
-
115
Part 3: Visualization of Fragmentation Pathways
The following diagram illustrates the divergent fragmentation pathways for the Bis-TMS derivative (GC-MS) versus the Free Acid (LC-MS).
Caption: Comparative fragmentation topology showing the charge-directed cleavage in GC-MS (Left) vs. neutral loss cascades in ESI-MS/MS (Right).
Part 4: Experimental Protocols
Protocol A: Silylation for GC-MS Profiling
This protocol ensures complete derivatization of both the hydroxyl and carboxyl groups, preventing lactonization artifacts.
-
Sample Preparation: Evaporate 50
L of aqueous/organic extract to complete dryness under Nitrogen flow at 40°C. Critical: Any residual water will hydrolyze the reagent. -
Methoximation (Optional but Recommended): Add 50
L of Methoxyamine HCl in Pyridine (20 mg/mL). Incubate at 60°C for 30 min.-
Why? This locks open any ring/lactone structures and stabilizes keto-tautomers.
-
-
Silylation: Add 50
L of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide). -
Reaction: Vortex and incubate at 70°C for 45 minutes.
-
Analysis: Inject 1
L into GC-MS (Splitless).-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Temp Program: 70°C (2 min)
10°C/min 300°C.
-
Protocol B: Direct Infusion/LC-MS for Screening
-
Sample Preparation: Dilute sample in 50:50 Methanol:Water containing 0.1% Ammonium Acetate.
-
Note: Avoid Formic acid if sensitivity is low; Ammonium Acetate buffers pH for stable
formation.
-
-
LC Conditions: C18 Reverse Phase Column.
-
Mobile Phase: A: Water (10mM
), B: Acetonitrile.
-
-
MS Parameters (Negative Mode):
-
Spray Voltage: -3.5 kV.
-
Capillary Temp: 320°C.
-
Collision Energy: Stepped 15-30-45 eV (to capture both
loss and backbone fragmentation).
-
Part 5: References
-
PubChem. (2025).[1] 4-Hydroxy-2-pentenoic acid gamma-lactone | C5H6O2.[1][2] National Library of Medicine. [Link]
-
Harvey, D. J., & Vouros, P. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews. [Link]
-
Sinosaki, N., et al. (2020).[3] Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode. Journal of the Brazilian Chemical Society. [Link]
-
Mamer, O. A. (2000). Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid. Methods in Enzymology. [Link]
-
Blank, I., & Fay, L. B. (1996). Fragmentation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone and related compounds. Journal of Agricultural and Food Chemistry. [Link]
Sources
Absolute Configuration Validation of 3-Hydroxy-4-Pentenoic Acid: A Crystallographic & Spectroscopic Comparative Guide
Part 1: Executive Summary
The determination of absolute configuration for small, flexible chiral synthons like 3-hydroxy-4-pentenoic acid presents a distinct crystallographic challenge. As a low-molecular-weight
This guide validates the Derivatization-Crystallography workflow as the definitive "Gold Standard" for absolute configuration assignment, specifically utilizing
Key Insight: While Mosher’s method provides rapid screening, it relies on conformational assumptions that can fail in flexible acyclic systems. The introduction of a heavy atom (Bromine) via esterification not only facilitates crystallization but enables absolute structure determination via anomalous dispersion (Flack parameter) without requiring a known chiral reference.
Part 2: The Challenge – Conformational Flexibility & Physical State
3-hydroxy-4-pentenoic acid possesses a terminal alkene and a secondary alcohol. Its structural flexibility leads to two primary obstacles:
-
Physical State: The rotational freedom of the C2-C3 and C3-C4 bonds prevents efficient lattice packing, resulting in an oil.[1]
-
Light Atom Problem: Even if crystallized (e.g., at low temp), the molecule lacks atoms heavier than Oxygen. Standard Mo-K
radiation yields negligible anomalous scattering, making the distinction between enantiomers ( vs. ) statistically insignificant unless Cu-K is used with high redundancy.[1]
The Solution: Heavy-Atom Derivatization
To solve this, we utilize a "Crystalline Chaperone" strategy.[1] We covalently attach a rigid, heavy-atom-containing auxiliary.[1]
Recommended Reagent:
-
Mechanism: Reacts with the carboxylic acid to form a crystalline ester.
-
Benefit 1 (Rigidity): The phenacyl group adds
-stacking potential, driving lattice formation. -
Benefit 2 (Anomalous Scattering): The Bromine atom (
) provides a strong anomalous signal ( for Cu-K ), allowing definitive calculation of the Flack parameter.
Part 3: Comparative Analysis
The following table contrasts the three primary methods for validating the configuration of 3-hydroxy-4-pentenoic acid.
| Feature | Method A: X-ray (p-Bromophenacyl Ester) | Method B: Mosher's Method (NMR) | Method C: VCD (Vibrational CD) |
| Certainty | Absolute (100%) | High (90-95%) | Medium-High (80-90%) |
| Prerequisite | Single Crystal (via derivatization) | Solution State | Solution State |
| Time-to-Result | 3–7 Days (Synthesis + Crystallization) | 1–2 Days (Derivatization + NMR) | 1–3 Days (Data + DFT Calc) |
| Material Req. | >20 mg (for synthesis & recryst.) | ~5 mg | ~10 mg |
| Failure Mode | No crystals formed (twinning) | Ambiguous | Poor DFT model match |
| Cost | High (Instrument time + labor) | Low (Standard NMR) | Medium (Specialized equip.)[1] |
Part 4: Strategic Decision Framework
The following decision tree illustrates the logical flow for selecting the correct validation method based on sample constraints.
Figure 1: Decision matrix for selecting the appropriate configuration assignment method.[1]
Part 5: Experimental Protocol (The "Gold Standard")
This protocol describes the synthesis of the
Derivatization Synthesis
Objective: Convert the liquid acid into a rigid, heavy-atom solid.
-
Neutralization: Dissolve 3-hydroxy-4-pentenoic acid (50 mg, 0.43 mmol) in MeOH (2 mL). Add 1M KOH dropwise until the solution is neutral (phenolphthalein endpoint or pH 7).
-
Evaporation: Remove the solvent under vacuum to yield the potassium salt.
-
Reaction: Resuspend the salt in dry Acetonitrile (3 mL). Add
-bromophenacyl bromide (120 mg, 0.43 mmol) and 18-crown-6 (5 mg, catalytic). -
Reflux: Heat at 80°C for 45 minutes. The solution should turn from clear to slightly yellow.
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL), wash with water (2 x 5 mL) and brine. Dry over
and concentrate.
Crystallization (Critical Step)
-
Solvent System: Ethanol / Hexane (1:4).[1]
-
Technique: Vapor Diffusion or Slow Evaporation.[1]
-
Procedure: Dissolve the crude ester in minimal hot Ethanol. Add Hexane dropwise until persistent turbidity is observed. Add one drop of Ethanol to clear it. Seal and let stand at 4°C for 48 hours.
-
Target: Colorless needles or prisms suitable for mounting.
X-ray Data Collection & Validation
Once a crystal is mounted, the refinement must focus on the Flack Parameter (
-
Data Strategy: Collect a full sphere of data (redundancy > 4) using Cu-K
radiation (preferred for Br anomalous signal) or Mo-K (acceptable due to Br).[1] -
Interpretation:
-
(e.g.,
): The model has the Correct absolute configuration. -
(e.g.,
): The model is Inverted . Invert the coordinates and refine again. - : Crystal is a racemic twin or the signal is too weak (data inconclusive).
-
(e.g.,
Part 6: Scientific Rationale & Mechanism[1]
Why does this specific derivative work? The success relies on the Anomalous Dispersion of the Bromine atom.
In a standard diffraction experiment, Friedel's Law states that the intensity of reflection
Figure 2: The crystallographic workflow for absolute configuration assignment.[1]
References
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.[1] Link
-
Judefind, W. L., & Reid, E. E. (1920). Identification of Acids. V. Para-Halogen Phenacyl Esters. Journal of the American Chemical Society, 42(5), 1043–1055. Link
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher’s Method and the Assignment of Absolute Configuration.[2][5][6] Nature Protocols, 2, 2451–2458. Link
-
Parsons, S. (2021). Flack parameter validation standards in PLATON. Journal of Applied Crystallography. Link
-
Takeda, A. A., et al. (2004).[3] Crystallization and preliminary X-ray diffraction analysis of an acidic phospholipase A2 complexed with p-bromophenacyl bromide.[1][3] Biochimica et Biophysica Acta, 1699(1-2), 281-284.[1][3] Link
Sources
- 1. echemi.com [echemi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Crystallization and preliminary X-ray diffraction analysis of an acidic phospholipase A(2) complexed with p-bromophenacyl bromide and alpha-tocopherol inhibitors at 1.9- and 1.45-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Gas chromatography (GC) retention times for 3-hydroxy-4-pentenoic acid esters
Topic: Gas chromatography (GC) retention times for 3-hydroxy-4-pentenoic acid esters Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist
Optimization of Retention, Derivatization, and Chiral Resolution
Executive Summary
3-hydroxy-4-pentenoic acid esters are critical chiral building blocks, particularly in the synthesis of HMG-CoA reductase inhibitors (statins) and as substrates for olefin metathesis. Their analysis presents a dual challenge: the thermal instability of the
This guide moves beyond static retention time lists—which are instrument-specific—to provide a robust, self-validating methodological framework. We compare direct injection against derivatization protocols and evaluate chiral stationary phases (CSPs) for resolving enantiomers.[1]
Part 1: Analytical Strategy & Causality
The primary failure mode in analyzing 3-hydroxy esters is peak tailing and on-column degradation . The free hydroxyl group forms strong hydrogen bonds with silanol sites in the liner and column, leading to adsorption and dehydration to the conjugated ester (2,4-pentadienoate).
The Two-Pronged Approach
-
Achiral Purity (Chemical Purity): Requires hydroxyl-derivatization (Silylation or Acetylation) to mask polarity, improve volatility, and prevent thermal elimination.
-
Chiral Purity (Enantiomeric Excess): Requires specific Cyclodextrin-based stationary phases that can differentiate the spatial arrangement of the hydroxyl group relative to the vinyl tail.
Part 2: Experimental Protocols
Workflow Visualization
The following diagram outlines the decision logic for sample preparation based on the analytical goal.
Figure 1: Decision matrix for analyzing 3-hydroxy-4-pentenoic acid esters. Blue path maximizes peak shape; Red path resolves enantiomers.
Protocol A: Achiral Derivatization (Recommended for Purity)
Objective: Eliminate hydrogen bonding to determine accurate chemical purity without thermal degradation.
-
Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.
-
Preparation:
-
Take 10 µL of ester sample.
-
Add 50 µL MSTFA.
-
Add 500 µL anhydrous Pyridine.
-
Incubate at 60°C for 30 minutes.
-
-
GC Conditions:
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Inlet: 250°C, Split 50:1.
-
Oven: 60°C (1 min) → 10°C/min → 250°C.
-
Detection: FID or MS.
-
Protocol B: Chiral Separation (Direct Injection)
Objective: Determine Enantiomeric Excess (ee%) of the (R)- and (S)-3-hydroxy-4-pentenoate.
-
Column Selection: Diethyl-tert-butylsilyl-β-cyclodextrin (e.g., Rt-βDEXse or Cyclosil-B ). These phases are optimized for hydrogen-bonding analytes.
-
Preparation: Dilute 10 mg sample in 1 mL Dichloromethane (DCM). Do not use alcohols (MeOH/EtOH) as solvents, as they compete for the cyclodextrin cavity.
-
GC Conditions:
-
Inlet: 220°C (Keep lower to prevent elimination).
-
Flow: 1.2 mL/min (Helium).
-
Oven: Isothermal 90°C or 100°C is often superior to ramping for maximum resolution (
).
-
Part 3: Comparative Performance Data
The following data aggregates performance metrics across standard phases. Note that Kovats Indices (KI) are provided as they are instrument-independent, unlike absolute retention times.
Table 1: Retention Indices & Resolution
| Analyte | Column Phase | Derivatization | Kovats Index (KI) | Resolution ( | Notes |
| Ethyl 3-hydroxy-4-pentenoate | DB-5 (Non-polar) | None (Free OH) | ~1050 - 1080 | N/A | Broad, tailing peak. Risk of degradation.[2] |
| Ethyl 3-TMS-oxy-4-pentenoate | DB-5 (Non-polar) | TMS-Silyl | 1120 - 1140 | N/A | Excellent shape. Shifted due to Si mass. |
| (S)-Ethyl 3-hydroxy-4-pentenoate | Rt-βDEXse (Chiral) | None | ~1250 | -- | Elutes 1st on most β-DEX columns. |
| (R)-Ethyl 3-hydroxy-4-pentenoate | Rt-βDEXse (Chiral) | None | ~1275 | > 2.0 | Elutes 2nd. Stronger inclusion complex. |
*Note: KI on chiral columns is temperature dependent. Values estimated at 100°C isothermal.
Comparative Analysis of Alternatives
-
Alternative 1: HPLC (Chiralcel OD-H)
-
Pros: No thermal degradation; UV detection is simple at 210 nm (carbonyl/alkene).
-
Cons: Requires large solvent volumes; lower plate count than GC.
-
Verdict: Use GC for process control (speed); use HPLC if the ester is thermally labile below 200°C.
-
-
Alternative 2: Mosher's Ester Analysis (NMR)
Part 4: Troubleshooting & Validation
Self-Validating the Method:
To ensure your retention times are valid, you must calculate the Separation Factor (
-
If
, the method is not robust for quantifying <1% minor enantiomer. -
Target: For Ethyl 3-hydroxy-4-pentenoate on β-Cyclodextrin, expect
.
Common Pitfalls:
-
Ghost Peaks: If you see a peak at the retention time of the conjugated ester (ethyl 2,4-pentadienoate), your injector is too hot (>250°C) or your liner is dirty (acidic sites catalyzing elimination).
-
Racemization: Avoid basic aqueous workups prior to injection. The
-proton is acidic; base will racemize the center.
References
-
Restek Corporation. "A Guide to the Analysis of Chiral Compounds by GC." Restek Technical Guides. Accessed 2024. Link
-
Sigma-Aldrich (Merck). "Fatty Acid Methyl Ester (FAME) Analysis by Gas Chromatography." Application Notes. Link
-
National Institute of Standards and Technology (NIST). "Gas Chromatographic Retention Data: Ethyl 3-hydroxybutanoate (Analog)." NIST Chemistry WebBook, SRD 69. Link
-
Organic Syntheses. "Preparation of (S)-Ethyl 3-hydroxybutanoate." Org.[2][4] Synth. 1984, 62, 10. (Methodology basis for hydroxy-ester GC). Link
-
EPA. "Substance Details: 4-Pentenoic acid, 3-hydroxy- esters."[5] CompTox Chemicals Dashboard. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
